molecular formula C11H9BrO2 B3274701 Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate CAS No. 61266-35-1

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Cat. No.: B3274701
CAS No.: 61266-35-1
M. Wt: 253.09 g/mol
InChI Key: QATQZSUUYWJNPO-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS 61266-35-1) is a high-value chemical building block featuring both a bromoalkyne and a benzoate ester within its structure. With the molecular formula C11H9BrO2 and a molecular weight of 253.09, this compound is primarily used in medicinal chemistry and drug discovery research as a key synthetic intermediate . Its core research value lies in its application in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," and in other cross-coupling reactions . The 3-bromopropynyl group serves as a versatile handle for constructing more complex molecules, enabling researchers to develop potential therapeutic agents. For instance, derivatives with similar alkynyl-bromide motifs are utilized in the synthesis of compounds investigated for their inhibitory activity against targets like BLT, which are relevant for preventing or treating inflammatory diseases . This reagent allows scientists to efficiently build molecular scaffolds that can interact with multiple biological targets, a strategy central to modern multitarget drug discovery . As a solid that requires sealing in dry conditions at room temperature, proper handling is essential to maintain its stability and reactivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-bromoprop-1-ynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATQZSUUYWJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00819098
Record name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00819098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-35-1
Record name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00819098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are the cornerstone of modular chemical design. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) represents a premier class of these versatile intermediates. Featuring an electrophilic propargyl bromide adjacent to a rigid internal alkyne and an orthogonally reactive methyl ester, this compound serves as a critical linchpin for generating focused chemical libraries, designing rigid linkers for Proteolysis Targeting Chimeras (PROTACs), and synthesizing targeted covalent inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the electronic and steric environment of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is essential for predicting its behavior in complex synthetic workflows. The molecule is characterized by a highly conjugated


-system extending from the para-substituted benzene ring through the internal alkyne.

This extended conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the propargylic


 bond. Consequently, the activation energy for nucleophilic attack is reduced, making this specific bromide exceptionally reactive toward 

displacement compared to standard unactivated alkyl halides.
Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
CAS Number 61266-35-1
Molecular Formula

Molecular Weight 253.09 g/mol
SMILES String COC(=O)C1=CC=C(C=C1)C#CCBr
Precursor CAS (Alcohol derivative)

Synthetic Strategy & Mechanistic Control

Direct cross-coupling of propargyl bromide with aryl halides is notoriously problematic. Low-valent palladium species readily undergo oxidative addition into the weak


 bond of the propargyl bromide, leading to complex oligomeric mixtures and severely depressed yields.

To circumvent this, a self-validating, two-step approach is mandatory: coupling the aryl halide with a protected or hydroxylated alkyne, followed by late-stage halogenation.

SynthesisWorkflow A Methyl 4-iodobenzoate + Propargyl alcohol B Methyl 4-(3-hydroxyprop- 1-ynyl)benzoate A->B Sonogashira Coupling Pd(PPh3)4, CuI, Et3N (Argon, 50°C) C Methyl 4-(3-bromoprop- 1-ynyl)benzoate B->C Bromination PBr3, DCM (0°C to RT)

Synthetic workflow for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Protocol 1: Two-Step Synthesis Workflow

Step 1: Sonogashira Cross-Coupling

  • Procedure: In a flame-dried Schlenk flask, dissolve methyl 4-iodobenzoate (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous triethylamine (serving as both solvent and base).

  • Degassing (Critical Causality): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of propargyl alcohol into an unwanted diyne byproduct.

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (0.1 eq). Stir at 50 °C for 4 hours.
  • Workup: Filter through Celite to remove palladium black and copper salts. Concentrate and purify via silica gel chromatography to yield Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate.

Step 2: Regioselective Bromination

  • Procedure: Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM). Cool strictly to 0 °C using an ice bath. Add Phosphorus tribromide (

    
    , 0.4 eq) dropwise.
    
  • Temperature Control (Critical Causality): The reaction must be maintained at 0 °C. Propargylic alcohols are highly susceptible to

    
     thermodynamic rearrangements, which yield allenyl bromides. Low temperatures and the slow addition of 
    
    
    
    ensure the formation of a reactive phosphite intermediate that undergoes clean, direct
    
    
    displacement by the bromide ion, preserving the alkyne geometry.

Orthogonal Reactivity & Downstream Derivatization

The true architectural value of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate lies in its orthogonal reactivity. The molecule presents two distinct hubs for modification that can be addressed sequentially without cross-interference, provided the correct operational order is maintained.

ReactivityMap Core Methyl 4-(3-bromoprop-1-ynyl)benzoate Nuc Nucleophilic Substitution (Amines, Thiols) Core->Nuc SN2 Reaction (K2CO3, DMF) Ester Ester Saponification (LiOH, THF/H2O) Core->Ester Hydrolysis Prod1 Propargyl Amines/Ethers (PROTAC Linkers) Nuc->Prod1 Prod2 4-(3-Bromoprop-1-ynyl)benzoic Acid (Amide Precursor) Ester->Prod2

Bifunctional reactivity map showing orthogonal modifications of the bromide and ester.

Sequence Dependency

If saponification of the ester is performed before nucleophilic substitution of the bromide, the basic aqueous conditions (e.g., LiOH in THF/Water) will cause competitive hydrolysis of the propargyl bromide back to the propargyl alcohol. Therefore,


 displacement must always precede ester hydrolysis  in synthetic planning.

Applications in Advanced Drug Design

  • Rigid Linkers in PROTACs: The internal alkyne provides a rigid, linear geometry (180° bond angle) that is highly prized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It establishes a defined, inflexible vector between the target-binding warhead and the E3 ligase ligand, minimizing entropic penalties during ternary complex formation .

  • Covalent Warheads: The propargyl group can serve as a latent electrophile. When positioned correctly within a kinase active site, it can be attacked by non-catalytic cysteine residues, forming irreversible covalent bonds.

Validated Experimental Protocol: Propargylic N-Alkylation

To utilize this building block effectively, researchers frequently perform N-alkylation to attach pharmacophores. The following protocol is a self-validating system designed to prevent over-alkylation and premature ester cleavage.

Protocol 2: Synthesis of Secondary Propargyl Amines
  • Objective: Mono-alkylation of a primary amine.

  • Procedure:

    • Dissolve the primary amine (1.0 eq) and Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.1 eq) in anhydrous DMF (0.2 M concentration).

    • Add anhydrous Potassium Carbonate (

      
      , 2.0 eq).
      
    • Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for 3 hours.

  • Causality & System Validation:

    • Base Selection:

      
       is explicitly chosen because it is a mild, insoluble base in DMF. It acts efficiently as a heterogeneous acid scavenger for the generated 
      
      
      
      . Utilizing stronger bases (like
      
      
      or
      
      
      ) would inevitably lead to ester saponification or promote base-catalyzed allene isomerization.
    • Thermodynamic Control: Initiating the reaction at 0 °C controls the highly exothermic

      
       attack. Because secondary amines are more nucleophilic than primary amines, running the reaction at higher initial temperatures would result in rapid over-alkylation, yielding unwanted tertiary amine byproducts.
      

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4448596, Methyl 4-(3-hydroxyprop-1-ynyl)benzoate". PubChem. URL:[Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 2007. URL:[Link]

  • Trofimov, B. A., et al. "Acetylene in Organic Synthesis: Recent Progress and New Uses." Molecules, 2018. URL:[Link]

  • Sun, X., et al. "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 2019. URL:[Link]

Technical Monograph: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, a specialized electrophilic intermediate used in medicinal chemistry and materials science.

CAS Registry Number: 61266-35-1[1]

Executive Summary & Chemical Identity

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a bifunctional building block characterized by a reactive propargyl bromide moiety attached to a methyl benzoate core. It serves as a critical "linchpin" intermediate, allowing researchers to introduce a benzoate-functionalized alkyne into complex scaffolds via nucleophilic substitution (SN2) or metal-catalyzed cross-coupling.

Due to the high reactivity of the propargyl bromide group, this compound is often prepared in situ or stored under rigorous conditions to prevent degradation. It is a direct derivative of the more stable alcohol precursor, Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS 61266-36-2).

Core Data Table
ParameterTechnical Specification
CAS Number 61266-35-1
IUPAC Name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Alternative Names Methyl 4-(3-bromo-1-propynyl)benzoate; 3-(4-Methoxycarbonylphenyl)propargyl bromide
Molecular Formula C₁₁H₉BrO₂
Molecular Weight 253.09 g/mol
SMILES COC(=O)C1=CC=C(C#CCH2Br)C=C1
Physical State Pale yellow solid or oil (low melting point)
Storage -20°C, under inert atmosphere (Ar/N₂), light-sensitive

Synthetic Architecture

The synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a two-stage workflow designed to install the alkyne linkage while preserving the sensitive ester functionality. The protocol relies on a Sonogashira coupling followed by a Appel-type bromination or PBr₃ substitution.

Stage 1: Construction of the Carbon Skeleton

The aryl-alkyne bond is formed via a Sonogashira cross-coupling between Methyl 4-iodobenzoate and Propargyl alcohol. This yields the stable alcohol intermediate (CAS 61266-36-2).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄) and CuI.

  • Base/Solvent: Et₃N or Diisopropylamine in THF/DMF.

  • Critical Control: Deoxygenation is vital to prevent homocoupling of the alkyne (Glaser coupling).

Stage 2: Functionalization to the Electrophile

The hydroxyl group is converted to the bromide. This step transforms a passive linker into a reactive electrophile.

  • Reagent A (Standard): Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel Reaction). This is preferred for its mild conditions (0°C to RT).

  • Reagent B (Alternative): Phosphorus tribromide (PBr₃) in DCM.

  • Purification: Rapid filtration through a silica plug is often required immediately after reaction due to the product's instability on acidic silica gel.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 4-iodobenzoate (Starting Material) Alcohol Alcohol Intermediate (CAS 61266-36-2) Start->Alcohol Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N THF, 60°C PropAlc Propargyl Alcohol PropAlc->Alcohol Target Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS 61266-35-1) Alcohol->Target Bromination CBr4, PPh3, DCM, 0°C (Appel Reaction)

Figure 1: Step-wise synthesis from commercially available aryl iodides to the target propargyl bromide.

Reactivity Profile & Applications

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate acts as a "warhead" for attaching the methyl benzoate pharmacophore to other molecules. Its reactivity is dominated by the primary alkyl bromide, which is activated by the adjacent alkyne (propargylic position).

A. Nucleophilic Substitution (SN2)

The bromine atom is an excellent leaving group, susceptible to displacement by:

  • Amines: To form propargyl amines (common in CNS drug design).

  • Azides: To form propargyl azides, which are precursors for Click Chemistry (CuAAC) to generate triazoles.

  • Thiols: To form thioethers for bioconjugation.

B. Heterocycle Formation

The internal alkyne combined with the ester group makes this molecule a candidate for cyclization reactions, such as the synthesis of isocoumarins or functionalized indoles when coupled with ortho-nucleophiles.

Reactivity Logic Diagram

Reactivity Target Propargyl Bromide (CAS 61266-35-1) Azide Propargyl Azide Target->Azide + NaN3 (SN2 Displacement) Amine N-Alkylated Scaffold Target->Amine + Primary/Secondary Amine (N-Alkylation) Triazole 1,2,3-Triazole (Click Chemistry) Azide->Triazole + R-Alkyne (CuAAC)

Figure 2: Divergent synthetic utility of the propargyl bromide scaffold.

Experimental Protocol: Bromination of the Alcohol

Note: This protocol describes the conversion of the precursor (CAS 61266-36-2) to the target bromide (CAS 61266-35-1).

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (1.0 equiv) and dry Dichloromethane (DCM) [0.1 M concentration].

  • Activation: Cool the solution to 0°C in an ice bath. Add Carbon Tetrabromide (CBr₄, 1.2 equiv).

  • Reaction: Dropwise add a solution of Triphenylphosphine (PPh₃, 1.2 equiv) in dry DCM. The solution may turn slightly yellow.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Target R_f will be significantly higher than the alcohol; stain with KMnO₄ or UV).

  • Workup: Dilute with diethyl ether (to precipitate triphenylphosphine oxide). Filter through a Celite pad.[2]

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid flash chromatography (Hexanes/EtOAc gradient). Caution: Prolonged exposure to silica can cause decomposition.

Safety & Handling

  • Lachrymator: Propargyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

  • Shock Sensitivity: While the benzoate ester adds mass and stability, propargyl bromides can be energetically unstable. Avoid heating the neat residue above 40°C.

  • Storage: Store at -20°C. The compound may darken over time due to polymerization if exposed to light or heat.

References

  • Aaron Chemicals. (n.d.). Product Data: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS 61266-35-1).[1] Retrieved from

  • GuideChem. (n.d.). Precursor Data: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (CAS 61266-36-2). Retrieved from

  • Lipshutz, B. H., et al. (2012). Selective oxidations of activated alcohols in water at room temperature. Royal Society of Chemistry (Supplementary Information describing analogous propargyl benzoate synthesis). Retrieved from

  • Martín Lasanta, A. (2014).[3] Synthesis and characterization of graphyne-based helical scaffolds. Universidad de Granada (describing synthesis of C11H9BrO2 intermediates). Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, bifunctional building blocks are essential for constructing complex molecular architectures. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) is a highly versatile intermediate that bridges the gap between simple aromatic precursors and highly functionalized active pharmaceutical ingredients (APIs)[1][2].

Characterized by a rigid internal alkyne, a highly electrophilic propargylic bromide, and a stable methyl ester-protected benzoic acid moiety, this compound is uniquely positioned for orthogonal functionalization[1]. This guide provides a comprehensive breakdown of its molecular properties, structural mechanics, and a field-validated synthetic protocol designed for high-yield isolation.

Physicochemical Profiling

Accurate physicochemical data is the foundation of stoichiometric precision and analytical validation (e.g., Mass Spectrometry and NMR tracking). The exact molecular weight and formula of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate dictate its behavior in cross-coupling and substitution reactions.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
CAS Registry Number 61266-35-1[1]
Molecular Formula C₁₁H₉BrO₂[1]
Molecular Weight 253.09 g/mol (Exact: 253.0920 g/mol )[1]
Monoisotopic Exact Mass 251.9786 Da (based on ⁷⁹Br)
SMILES String COC(=O)C1=CC=C(C#CCBr)C=C1[2]
InChI Key QATQZSUUYWJNPO-UHFFFAOYSA-N

Structural Analysis & Mechanistic Utility

As a Senior Application Scientist, I approach molecule design by evaluating the causality of its functional groups. The utility of C₁₁H₉BrO₂ is driven by three distinct domains:

  • The Propargylic Bromide (-CH₂Br): Unlike standard alkyl bromides, the propargylic bromide is exceptionally reactive. The adjacent alkyne

    
    -system stabilizes the transition state during nucleophilic attack, significantly lowering the activation energy for Sₙ2 displacements. This makes it an ideal electrophile for coupling with amines, thiols, and azides.
    
  • The Internal Alkyne (-C≡C-): This acts as a rigid, linear spacer that enforces specific spatial geometries in target molecules. It can also serve as a handle for downstream click-chemistry (CuAAC) or stereoselective reduction (e.g., using Lindlar's catalyst to yield Z-alkenes).

  • The Methyl Benzoate Core (-COOCH₃): The ester acts as a robust protecting group. It survives the mildly basic conditions of Sₙ2 reactions but can be selectively saponified (using LiOH/H₂O) to yield a free carboxylic acid, opening the door for subsequent amide bond formations[2][3].

Validated Synthetic Methodology

Expertise & Experience Note: A common pitfall in synthesizing propargylic bromides is the use of strong acidic reagents (like HBr or PBr₃ at elevated temperatures), which frequently trigger the , converting the desired alkyne into an unwanted enone. To maintain scientific integrity and structural fidelity, the protocol below utilizes the Appel Reaction —a mild, neutral bromination method.

Step-by-Step Protocol: Synthesis & Isolation

Every protocol must be a self-validating system. The following two-step sequence includes built-in analytical checkpoints.

Step 1: Sonogashira Cross-Coupling

  • Objective: Construct the carbon skeleton by coupling methyl 4-iodobenzoate with propargyl alcohol.

  • Reagents: Methyl 4-iodobenzoate (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Triethylamine (solvent/base).

  • Causality & Procedure: Thoroughly degas the triethylamine solvent using freeze-pump-thaw cycles. Why? Oxygen promotes the oxidative homocoupling of the alkyne (), which consumes starting material and complicates purification. Add the catalysts and stir at 25°C for 4-6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears, yielding the highly polar intermediate methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate.

Step 2: Appel Bromination

  • Objective: Convert the propargylic alcohol to the target bromide without alkyne isomerization.

  • Reagents: Intermediate from Step 1 (1.0 eq), Carbon tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.25 eq), Dichloromethane (DCM).

  • Causality & Procedure: Cool the solution of the intermediate and CBr₄ in DCM to 0°C. Add PPh₃ portion-wise. The reaction proceeds via a phosphonium intermediate, activating the hydroxyl group for a clean Sₙ2 displacement by the bromide ion.

  • Validation: Track via TLC. The target molecule (C₁₁H₉BrO₂) will appear as a distinctly less polar, strongly UV-active spot compared to the alcohol precursor. Purify via silica gel flash chromatography to isolate the pure product.

Workflow Visualization

SynthesisWorkflow A Methyl 4-iodobenzoate + Propargyl alcohol B Sonogashira Coupling (Pd-cat, CuI, Amine) A->B C Propargylic Alcohol Intermediate B->C D Appel Reaction (CBr4, PPh3) C->D E Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Target Molecule) D->E F Nucleophilic Substitution (SN2) (Amines, Azides, Thiols) E->F G Complex API / Material F->G

Figure 1: Synthetic workflow and functionalization of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Downstream Applications in Drug Development

Because of its highly modular nature, Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is heavily featured in the synthesis of agrochemicals and pharmaceuticals[1]. For instance, displacing the propargylic bromide with a secondary amine generates a propargylamine pharmacophore—a structural motif critical to the function of several irreversible monoamine oxidase (MAO) inhibitors used in neurodegenerative disease therapy. Additionally, the rigid geometry provided by the alkyne-aryl axis makes it an excellent candidate for designing novel Metal-Organic Framework (MOF) ligands or OLED materials[3].

References

  • Aaronchem. (n.d.). methyl 4-(3-bromoprop-1-yn-1-yl)benzoate - Product Details. Retrieved from 1

  • Sigma-Aldrich. (n.d.). methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | 61266-35-1. Retrieved from

  • BLD Pharm. (n.d.). Methyl 4-ethynylbenzoate and related derivatives. Retrieved from 3

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Retrieved from

Sources

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (MBPB) is a highly reactive, bifunctional intermediate widely used in drug discovery for cross-coupling reactions and click-chemistry applications. Structurally, it consists of an electron-withdrawing methyl benzoate core coupled to an internal alkyne terminating in a propargylic bromide.

While the heavy aryl ester framework reduces the extreme volatility and flammability associated with parent propargyl bromide[1], the propargylic bromide moiety remains the primary driver of the compound's acute hazards. The adjacent alkyne ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system significantly lowers the activation energy for nucleophilic substitution (

) reactions by stabilizing the transition state. This makes the propargylic carbon exceptionally electrophilic, resulting in a compound that is a potent alkylating agent, a severe lachrymator, and highly corrosive to biological tissues.

Physicochemical & Hazard Profiling

To safely handle MBPB, researchers must understand how its structural features translate into physical hazards. The quantitative and predictive data are summarized below to guide risk assessments.

Property / FeatureValue / DescriptionCausality & Impact on Handling
Chemical Formula

-
Molecular Weight 253.10 g/mol High MW prevents it from being a highly volatile gas/liquid, reducing ambient inhalation risk compared to parent 3-bromopropyne[1].
Electrophilicity Extremely HighThe electron-withdrawing para-ester further activates the propargylic position, necessitating strict isolation from ambient nucleophiles (e.g., water, amines).
Thermal Stability Shock/Heat SensitivePropargyl bromides can decompose exothermically. Dilution in solvents (e.g., toluene) practically eliminates explosive propagation risks[2].
Solubility Soluble in organics; Insoluble in

Dictates the necessity of biphasic systems for chemical quenching and neutralization protocols.

Mechanistic Toxicology

Understanding the toxicological mechanism of MBPB is critical for respecting the required personal protective equipment (PPE). MBPB does not merely "cause burns"; it actively and irreversibly alkylates biological nucleophiles.

When MBPB vapors or aerosols contact the mucous membranes of the eyes or respiratory tract, the electrophilic propargylic carbon undergoes rapid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 alkylation with the thiol groups (-SH) of cysteine residues on sensory proteins[1]. This irreversible protein modification specifically activates the TRPA1 ion channel (the "wasabi receptor"), triggering an intense pain cascade, severe lachrymatory (tear-producing) effects, and potential chemical pneumonitis[3].

ToxicityPathway MBPB MBPB (Electrophile) SN2 Rapid SN2 Alkylation MBPB->SN2 BioNuc Biological Nucleophiles (e.g., Cysteine -SH) BioNuc->SN2 ProteinMod Irreversible Protein Modification SN2->ProteinMod TRPA1 TRPA1 Receptor Activation ProteinMod->TRPA1 Sensitization Lachrymator Severe Lachrymatory & Corrosive Effect TRPA1->Lachrymator Pain/Tear Response

Biochemical pathway of MBPB-induced lachrymatory and corrosive effects via TRPA1 activation.

Self-Validating Handling & Quenching Protocols

Because MBPB is a potent alkylating agent, unreacted material must never be disposed of directly into standard organic waste streams. It must be chemically neutralized using a self-validating protocol.

Causality of Reagent Choice: We utilize Sodium Thiosulfate (


). The thiosulfate ion is a "soft" nucleophile that rapidly and selectively displaces the bromide via 

without generating dangerous heat or gas, which is a risk when using "hard" bases like sodium hydroxide.

Step-by-Step Quenching Methodology:

  • Preparation: Conduct all work in a certified chemical fume hood. Wear heavy-duty nitrile gloves (bromides penetrate standard thin nitrile rapidly) and a face shield.

  • Neutralization: To the organic reaction mixture containing unreacted MBPB, slowly add an equal volume of 10% (w/v) aqueous sodium thiosulfate.

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature to ensure cross-phase nucleophilic attack.

  • Self-Validation (Critical Step): Stop stirring and allow the layers to separate. Extract a 50

    
     aliquot of the organic layer. Spot this on a silica TLC plate alongside a pure MBPB reference standard. Elute using a 4:1 Hexane:Ethyl Acetate solvent system and visualize under 254 nm UV light.
    
  • Disposal: If the MBPB spot is completely absent, the alkylating hazard has been successfully neutralized. The mixture can now be safely separated and transferred to standard aqueous and organic hazardous waste containers.

Emergency Response & Spill Mitigation

In the event of an MBPB spill, standard absorbent pads (paper towels) should be avoided. Propargyl bromides are reactive and can decompose exothermically when concentrated on combustible high-surface-area materials[2][3].

SpillWorkflow Spill Spill Detected in Fume Hood Isolate Isolate Area & Verify PPE Spill->Isolate Quench Apply 10% Sodium Thiosulfate (Soft Nucleophile) Isolate->Quench Prevent vapor spread Verify Verify Quenching (TLC/LC-MS check) Quench->Verify Wait 30 mins Verify->Quench Incomplete Absorb Absorb with Inert Material (Sand/Vermiculite) Verify->Absorb Complete neutralization Dispose Dispose as Hazardous Chemical Waste Absorb->Dispose

Self-validating emergency response workflow for MBPB spills and neutralization.

Spill Response Protocol:

  • Isolation: Immediately evacuate the local area. Do not touch or walk through the spilled material. Ensure emergency responders are wearing pressure-demand SCBA and chemical-resistant suits if the spill is large[3].

  • Containment: Dike the spill using dry sand, earth, or vermiculite (inert, non-combustible materials)[3].

  • In-Situ Neutralization: Carefully pour 10% aqueous sodium thiosulfate over the contained spill to neutralize the alkylating hazard before mechanical cleanup.

  • Collection: Use clean, non-sparking tools to scoop the neutralized, absorbed matrix into a high-density polyethylene (HDPE) container[2][3]. Seal and label for hazardous waste disposal.

References

  • Wikipedia, "Propargyl bromide" -
  • ECHEMI, "Propargyl bromide SDS, 106-96-7 Safety D
  • Thermo Fisher Scientific, "SAFETY DATA SHEET - Propargyl bromide, 80% w/w in toluene" -
  • NOAA CAMEO Chemicals, "3-BROMOPROPYNE" -

Sources

The Reactivity-Stability Paradox: A Technical Guide to the Storage and Handling of Propargyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing reagent stability and organic synthesis workflows, few compounds demand as much respect—and rigorous handling—as propargyl bromide (3-bromo-1-propyne) and its derivatives. Widely utilized as potent alkylating agents in click chemistry, enyne metathesis, and the synthesis of propargylic amines, these molecules possess a fundamental reactivity-stability paradox. The very electronic properties that make the propargyl moiety so synthetically useful also render it highly susceptible to explosive degradation, hydrolysis, and polymerization.

This whitepaper deconstructs the chemical causality behind propargyl bromide degradation and establishes self-validating, field-proven protocols for its safe storage and handling.

Mechanistic Pathways of Degradation

To design an effective storage protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Propargyl bromide derivatives primarily degrade via two distinct mechanistic pathways:

A. Hydrolysis and Autocatalysis (Moisture Sensitivity)

The primary alkyl bromide is highly susceptible to nucleophilic substitution (SN2). When exposed to atmospheric moisture, propargyl bromide undergoes hydrolysis to yield propargyl alcohol and hydrobromic acid (HBr) in equimolar amounts[1]. This is not merely a loss of active reagent; it is an autocatalytic hazard. The liberated HBr lowers the pH of the solution, which accelerates further decomposition and can initiate cationic polymerization, leading to darkened, viscous, and highly dangerous solutions.

B. Homolytic Cleavage and Polymerization (Shock/Thermal Sensitivity)

Unstabilized propargyl bromide is a high-energy material that is sensitive to physical shock, impact, and elevated temperatures[2]. Energy input causes the homolytic cleavage of the weak C–Br bond, generating a resonance-stabilized propargyl radical. This radical rapidly propagates, leading to violent, exothermic polymerization that can rupture containment vessels[3].

Degradation PB Propargyl Bromide (Reactive C-Br Bond) Hydrolysis Hydrolysis (SN2) PB->Hydrolysis Exposure Homolytic Homolytic Cleavage PB->Homolytic Energy Moisture Moisture (H2O) Moisture->Hydrolysis Thermal Thermal / Shock Thermal->Homolytic Products1 Propargyl Alcohol + HBr Hydrolysis->Products1 Radicals Propargyl Radicals Homolytic->Radicals Autocat Autocatalytic Degradation Products1->Autocat HBr Release Polymer Polymerization Radicals->Polymer Explosive Autocat->PB Accelerates

Mechanisms of propargyl bromide degradation via hydrolysis and homolytic cleavage.

Chemical Stabilization: The Role of Toluene and MgO

Because neat propargyl bromide is an explosive hazard, commercial suppliers rarely provide it in its pure form. It is typically formulated as an 80% (w/w) solution in toluene, stabilized with 0.3% Magnesium Oxide (MgO) [4]. Every component of this formulation serves a precise, causal purpose:

  • Toluene as an Azeotropic Desensitizer: Toluene acts as an inert, azeotropic diluent that absorbs thermal and mechanical shock[2]. By increasing the distance between reactive propargyl molecules, toluene prevents the rapid propagation of radicals, effectively stabilizing the compound in both the liquid and vapor phases[2].

  • Magnesium Oxide as an Acid Scavenger: To combat the autocatalytic hydrolysis pathway described above, 0.3% MgO is added[5]. MgO acts as a heterogeneous, non-nucleophilic base. It scavenges any trace HBr generated during storage, converting it into inert magnesium bromide and halting the autocatalytic degradation cycle without reacting with the propargyl bromide itself.

The PEGylation Caveat

In modern drug development, derivatives like6 are frequently used to attach functional groups to biologics[6]. While the bulky PEG chain naturally desensitizes the molecule against physical shock (removing the need for toluene), it introduces a new vulnerability: hygroscopicity . The hydrophilic PEG chain actively draws atmospheric moisture into the sample, making PEGylated derivatives highly susceptible to rapid hydrolysis if not stored under strictly anhydrous conditions[6].

Quantitative Storage Parameters

To maintain chemical integrity, storage environments must be strictly controlled. The following table summarizes the quantitative parameters required to suppress degradation kinetics.

ParameterStandard Formulation (80% Toluene)PEGylated Derivatives (e.g., PEG9)Mechanistic Rationale
Temperature 2–8°C[7]2–8°C or -20°C[6]Minimizes the thermal kinetic energy available for homolytic C–Br bond cleavage.
Atmosphere Flammables Refrigerator[3]Inert Gas (Argon/Nitrogen)[6]Displaces oxygen and atmospheric moisture, preventing SN2 hydrolysis[6].
Light Exposure Amber glass / Dark storageStore in the dark[6]Prevents photo-induced radical initiation and subsequent polymerization[6].
Stabilizer 0.3% MgO[4]None (PEG acts as matrix)MgO scavenges autocatalytic HBr; Toluene absorbs shock energy[2].
Baseline QC Colorless to yellow-orange[8]Clear to pale yellowVisible discoloration indicates advanced degradation and polymerization[8].

Self-Validating Experimental Protocol: Safe Handling & Aliquoting

A robust laboratory protocol must be self-validating —meaning it contains built-in quality control gates that dictate whether an experiment proceeds or aborts. Because propargyl bromide vapor is highly flammable and forms explosive mixtures[3], handling must be performed with spark-proof tools[3].

Protocol: Anhydrous Aliquoting Workflow

Objective: To aliquot a bulk propargyl bromide solution without introducing moisture or triggering thermal degradation.

  • Thermal Equilibration (Critical Step):

    • Action: Remove the sealed vial from 2–8°C storage and place it in a desiccator to reach room temperature before opening.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly into the solution, instantly initiating hydrolysis and ruining the reagent[6].

  • Visual Quality Control (Self-Validation Gate):

    • Action: Inspect the liquid against a white background. A pristine 80% toluene solution should be colorless to yellow-orange [8].

    • Validation: If the solution is dark brown, opaque, or highly viscous, abort the protocol . This indicates severe autocatalytic polymerization. Dispose of the vial as hazardous waste[3].

  • Inert Atmosphere Setup:

    • Action: Transfer the equilibrated vial to a well-ventilated, spark-free chemical fume hood[3]. Purge all receiving amber vials with ultra-high purity Argon gas.

    • Causality: Argon is heavier than air and effectively blankets the liquid, preventing moisture ingress during the transfer[6].

  • Aliquoting and Sealing:

    • Action: Using an oven-dried, gas-tight syringe, transfer single-use volumes (e.g., 1–5 mL) into the Argon-purged vials. Seal tightly with PTFE-lined caps.

    • Causality: PTFE is highly resistant to halogenated solvents. Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure of the master stock[6].

Workflow Start Equilibrate to RT (Prevent Condensation) Inspect Visual QC (Colorless/Yellow = Pass) Start->Inspect Fail Dark/Viscous (Discard Safely) Inspect->Fail Degraded Purge Argon Purge (Spark-Free Hood) Inspect->Purge Pristine Aliquot Aliquot via Gas-Tight Syringe Purge->Aliquot Store Store at 2-8°C (Amber Vials + PTFE) Aliquot->Store

Self-validating workflow for the safe aliquoting and storage of propargyl bromide solutions.

Conclusion

The successful utilization of propargyl bromide derivatives hinges entirely on respecting their inherent instability. By understanding the causality behind their degradation—specifically SN2 hydrolysis and homolytic radical polymerization—researchers can appreciate the necessity of toluene as a desensitizer and MgO as an acid scavenger. Adhering strictly to cold, anhydrous, and dark storage conditions, coupled with self-validating visual QC checks, ensures both the safety of the laboratory personnel and the reproducibility of downstream synthetic applications.

References

  • Benchchem. "Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling for Optimal Stability." 6

  • USDA ARS. "(2000) Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil."1

  • Nipissing University / Sigma-Aldrich. "Propargyl bromide solution - SAFETY DATA SHEET."7

  • Sigma-Aldrich. "Propargyl bromide 80wt. toluene, magnesium oxide 0.3 stabilizer 106-96-7." 5

  • Thermo Fisher Scientific. "Propargyl bromide, 80 wt.% solution in toluene, stabilized 50 mL | Buy Online." 8

  • Thomas Scientific. "Propargyl bromide solution, 80 wt. % in toluene, contains 0.3% magnesium oxide as stabilizer."4

  • Google Patents. "US6825390B1 - Stabilization and use of propargyl bromide." 2

  • Fisher Scientific. "SAFETY DATA SHEET - Propargyl bromide, 80 wt% solution in toluene, stabilized." 3

Sources

Physicochemical Profiling of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Technical Guide to Phase Transition Thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1)

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, particularly in cross-coupling reactions and click chemistry[1]. Structurally, it features a methyl ester, a planar phenyl ring, and a highly reactive propargyl bromide moiety.

Determining the exact melting point (MP) and boiling point (BP) of this specific intermediate presents unique thermochemical challenges. The terminal propargylic bromide group is notoriously susceptible to homolytic cleavage and exothermic polymerization at elevated temperatures[2]. As a Senior Application Scientist, this guide synthesizes structural thermodynamics, comparative predictive modeling, and self-validating experimental protocols to safely determine the phase transition properties of this compound.

Structural Thermodynamics & Causality

To understand the phase transitions of methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, we must analyze the causality behind its intermolecular forces. Phase transitions are governed by the energy required to disrupt crystal lattice enthalpy (melting) and liquid-phase intermolecular cohesion (boiling).

Melting Point (MP) Determinants

The melting point is heavily influenced by molecular symmetry and crystal packing efficiency.

  • Planarity and Rigidity: The rigid

    
    -hybridized alkyne spacer (
    
    
    
    ) and the flat benzoate ring promote highly ordered, stacked crystal lattices via
    
    
    interactions.
  • Steric Bulk: A structurally simpler analog, (CAS: 3034-86-4), exhibits a melting point of 94–95 °C[3]. The substitution of the terminal alkyne proton with a bromomethyl group (

    
    ) introduces a bulky, highly polarizable electron cloud. While this increases London dispersion forces, the asymmetric bulk slightly disrupts perfect lattice symmetry.
    
  • Prediction: Consequently, the melting point of methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is predicted to remain crystalline at room temperature, falling within the 80–100 °C range.

Boiling Point (BP) & Thermal Instability

Boiling points are dictated by molecular weight, dipole moments, and dispersion forces.

  • Theoretical Boiling Point: The molecule possesses a significant dipole moment from the ester carbonyl and the polarized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond, alongside massive London dispersion forces due to its molecular weight of 253.09  g/mol . Methyl 4-ethynylbenzoate boils at approximately 239.4 °C at atmospheric pressure (760 mmHg)[4]. Adding the heavy 
    
    
    
    group theoretically pushes the atmospheric boiling point well above 320 °C .
  • Thermochemical Reality: Propargylic bromides are high-energy materials. They are shock-sensitive and undergo rapid, exothermic thermal decomposition (radical formation and polymerization) long before reaching 300 °C[5]. For instance, simple decomposes violently if heated without stabilizers[6]. Therefore, an empirical boiling point at 760 mmHg cannot be safely measured . It must be extrapolated via high-vacuum distillation (e.g., < 1 mmHg), where it is estimated to distill safely between 150–170 °C.

Comparative Quantitative Data

The following table summarizes the thermochemical properties of methyl 4-(3-bromoprop-1-yn-1-yl)benzoate against its foundational structural analogs to provide a comparative baseline.

CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)
Propargyl Bromide106-96-7118.96 g/mol -6188–90 (at 760 mmHg)[7]
Methyl 4-ethynylbenzoate3034-86-4160.17 g/mol 94–95[3]239.4 (at 760 mmHg)[4]
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate 61266-35-1 253.09 g/mol 80–100 (Predicted) > 320 (Decomposes)

Experimental Methodologies (Self-Validating Protocols)

Because of the inherent instability of the propargyl bromide moiety, standard open-bench melting and boiling point determinations are hazardous and scientifically inaccurate due to sample degradation. The following protocols represent a self-validating system designed for high-energy intermediates.

Protocol 1: Melting Point Determination via Micro-DSC

Differential Scanning Calorimetry (DSC) is required to differentiate between a true thermodynamic melting phase transition (endothermic) and thermal decomposition (exothermic).

  • Sample Preparation: Under an inert argon atmosphere, weigh 2.0–3.0 mg of methyl 4-(3-bromoprop-1-yn-1-yl)benzoate into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan hermetically to prevent the volatilization of any cleaved bromine radicals during the heating cycle.

  • Thermal Profiling: Equilibrate the DSC cell at 25 °C. Initiate a gentle temperature ramp of 2 °C/min up to 120 °C.

  • Data Analysis: Record the onset temperature (

    
    ) of the sharp endothermic peak. This value represents the true melting point. If an exothermic peak immediately follows, it validates the compound's thermal instability.
    
Protocol 2: Boiling Point Estimation via High-Vacuum Micro-Distillation

To prevent explosive decomposition, the boiling point must be determined under high vacuum and extrapolated to standard pressure using the Clausius-Clapeyron equation.

  • Apparatus Setup: Assemble a short-path micro-distillation apparatus behind a polycarbonate blast shield. Ensure all joints are greased with high-vacuum silicone.

  • Vacuum Application: Apply a high vacuum using a rotary vane pump equipped with a liquid nitrogen cold trap. Stabilize the system pressure below 1.0 mmHg (ideally 0.1 mmHg).

  • Controlled Heating: Place the sample flask in a silicone oil bath. Heat incrementally (5 °C/min) using a proportional-integral-derivative (PID) controller.

  • Observation & Extrapolation: Record the vapor temperature at the distillation head the moment the first drop of distillate condenses. Use a pressure-temperature nomograph or the Clausius-Clapeyron relation to extrapolate the theoretical atmospheric boiling point.

Workflow Visualization

G N1 Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) N2 Inert Atmosphere Prep (Glovebox, Argon) N1->N2 Sample Handling N3 Micro-DSC Analysis (Ramp: 2°C/min) N2->N3 Thermal Profiling N5 Vacuum Micro-Distillation (Pressure < 1 mmHg) N2->N5 Volatility Check N4 Melting Point Determination (Endothermic Peak: 80-100°C) N3->N4 Phase Transition N6 Boiling Point Extrapolation (Clausius-Clapeyron) N5->N6 BP Calculation

Workflow for safe thermal analysis of shock-sensitive propargylic compounds.

References

  • Molbase. "methyl 4-ethynylbenzoate 3034-86-4". Molbase Chemical Database. [Link]

  • Google Patents. "US6825390B1 - Stabilization and use of propargyl bromide".
  • PubMed. "Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth". National Institutes of Health. [Link]

Sources

Literature Review & Technical Guide: Benzoate-Based Propargyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of benzoate-based propargyl linkers, focusing on their structural advantages, synthetic pathways, and applications in chemical biology (specifically PROTACs and ABPP).

Executive Summary

In the expanding field of "linkerology," the structural bridge between a bioactive warhead and its functional handle is no longer a passive spacer; it is a determinant of pharmacological efficacy.[1] Benzoate-based propargyl linkers represent a specialized class of bifunctional molecular bridges that combine the bioorthogonal reactivity of a terminal alkyne (propargyl group) with the structural rigidity and electronic properties of a benzoate core.

Unlike flexible polyethylene glycol (PEG) or aliphatic chains, the benzoate moiety introduces conformational constraint (reducing entropic penalties upon binding) and potential


-

stacking interactions
within protein binding pockets. This guide dissects the utility of these linkers in Proteolysis Targeting Chimeras (PROTACs) and Activity-Based Protein Profiling (ABPP), providing validated protocols for their synthesis and deployment.

Structural & Mechanistic Foundations

The Anatomy of the Linker

The "benzoate-based propargyl linker" typically refers to derivatives of 4-(prop-2-ynyloxy)benzoic acid .[2] This scaffold consists of three critical zones:

  • The Propargyl "Head" (Click Handle): A terminal alkyne (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) amenable to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] It is small, sterically unobtrusive, and metabolically stable in most cellular contexts.
    
  • The Benzoate "Core" (Structural Modulator):

    • Rigidity: The benzene ring restricts the rotational degrees of freedom, locking the linker into a preferred geometry. This is crucial for PROTACs, where the spatial orientation of the E3 ligase relative to the target protein dictates degradation efficiency.

    • UV Traceability: The conjugated

      
      -system (
      
      
      
      ) facilitates HPLC monitoring during synthesis and purification, a feature often lacking in PEG linkers.
  • The Carboxyl "Tail" (Conjugation Site): The benzoic acid moiety is readily activated (e.g., as an NHS ester) to react with primary amines on ligands, proteins, or fluorophores.

Ether vs. Ester Linkage

A critical distinction in literature is the connectivity of the propargyl group:

  • Ether-Linked (Stable): 4-(prop-2-ynyloxy)benzoate.[2] The propargyl group is attached via an ether bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This bond is chemically robust, making it ideal for in vivo applications like PROTACs where premature cleavage is detrimental.
    
  • Ester-Linked (Labile): Propargyl benzoate.[2] The propargyl group is the alcohol component of an ester (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). These are susceptible to hydrolysis by esterases and are often used as "suicide substrates" or in applications requiring cleavage.
    

This guide focuses on the Ether-Linked variant due to its prominence in stable drug conjugate design.[2]

Synthetic Methodologies

The synthesis of benzoate-based propargyl linkers is a self-validating two-step protocol.[2] The high crystallinity of intermediates often allows for purification via recrystallization rather than chromatography.

Validated Synthesis Protocol

Target Molecule: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Succinimidyl 4-(prop-2-ynyloxy)benzoate (Active NHS Linker).
Step 1: Williamson Ether Synthesis

Reaction: 4-Hydroxybenzoic acid + Propargyl bromide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 4-(Prop-2-ynyloxy)benzoic acid.
  • Protocol:

    • Dissolve 4-hydroxybenzoic acid (1.0 eq) in reagent-grade acetone (0.5 M).

    • Add anhydrous

      
       (2.5 eq) and stir at room temperature for 15 min to deprotonate the phenol.
      
    • Add propargyl bromide (1.2 eq, 80% in toluene) dropwise.

    • Reflux at 60°C for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

      
      ).
      
    • Workup: Evaporate acetone. Redissolve residue in water. Acidify with 1M HCl to pH 2 to precipitate the product. Filter and wash with cold water.

    • Yield: Typically >85%.

Step 2: NHS Activation

Reaction: 4-(Prop-2-ynyloxy)benzoic acid + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Hydroxysuccinimide (NHS) 

NHS Ester.
  • Protocol:

    • Dissolve the acid from Step 1 (1.0 eq) in dry DMF or DCM.

    • Add NHS (1.2 eq) and EDC

      
      HCl (1.5 eq).
      
    • Stir at room temperature for 4–6 hours under inert atmosphere (

      
      ).
      
    • Workup: Dilute with EtOAc, wash with 0.1M HCl (x2), saturated

      
       (x2), and brine. Dry over 
      
      
      
      .
    • Validation:

      
       should show succinimide singlet (
      
      
      
      ppm) and propargyl doublet (
      
      
      ppm).
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Quality Control Checkpoints Start 4-Hydroxybenzoic Acid Intermed 4-(Prop-2-ynyloxy) benzoic acid (Ether Linkage Formed) Start->Intermed Reflux 16h Williamson Ether Reagent1 Propargyl Bromide (K2CO3, Acetone) Reagent1->Intermed Final NHS-Benzoate Propargyl Linker (Activated) Intermed->Final Activation Coupling QC1 TLC: Rf ~0.4 (EtOAc/Hex) Intermed->QC1 Reagent2 NHS + EDC (DMF, RT) Reagent2->Final QC2 NMR: Succinimide (2.9 ppm) Propargyl (4.8 ppm) Final->QC2

Caption: Step-by-step synthetic pathway for the generation of activated benzoate-based propargyl linkers, including critical Quality Control (QC) checkpoints.

Applications in Chemical Biology

PROTACs: The Role of Rigidity

In PROTAC design, the linker is often the primary cause of the "hook effect" or poor cell permeability. Benzoate linkers offer a solution to the "floppy linker" problem.

  • Mechanism: A rigid benzoate linker reduces the entropic cost of forming the Ternary Complex (Target Protein - PROTAC - E3 Ligase).

  • 
    -Stacking:  The aromatic ring of the benzoate can engage in 
    
    
    
    -
    
    
    or cation-
    
    
    interactions with residues on the surface of the E3 ligase (e.g., VHL or Cereblon), effectively acting as a "co-ligand" that stabilizes the complex.
  • Case Study: Research has shown that replacing a flexible alkyl chain with a phenyl-containing linker can boost degradation potency by 10-fold due to these stabilizing interactions [1].[2]

Activity-Based Protein Profiling (ABPP)

Benzoate propargyl linkers are used to synthesize "clickable" activity-based probes.[2]

  • Workflow:

    • Probe Binding: The warhead (e.g., a covalent kinase inhibitor) attached to the benzoate linker binds the target enzyme in a proteome.

    • Click Reaction: The lysate is treated with Azide-Rhodamine or Azide-Biotin and Cu(I).[2]

    • Analysis: The rigid benzoate spacer prevents the fluorophore/biotin tag from folding back and interfering with the protein-probe interaction during the click step.

Comparative Analysis of Linker Classes
FeatureBenzoate-PropargylPEG-PropargylAlkyl-Propargyl
Rigidity High (Conformationally locked)Low (Flexible, "floppy")Moderate
Solubility Moderate (Hydrophobic core)High (Hydrophilic)Low (Hydrophobic)
Permeability High (Lipophilic)Low (Polar surface area)High
Metabolic Stability High (Ether linkage)Moderate (Oxidative degradation)High
UV Traceability Yes (

-system)
NoNo
Primary Use PROTAC optimization, Rigid probesSolubilizing hydrophobic drugsSimple spacers

Experimental Protocol: CuAAC Conjugation

This protocol describes the "Click" conjugation of a benzoate-propargyl modified small molecule to an azide-functionalized reporter.[2]

Reagents:

  • A: Benzoate-Propargyl Probe (

    
     in DMSO)
    
  • B: Azide-Reporter (e.g., Biotin-N3, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in DMSO)
    
  • C:

    
     (
    
    
    
    in water)
  • D: THPTA Ligand (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in water) - Crucial to protect proteins from oxidation.
    
  • E: Sodium Ascorbate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in water) - Freshly prepared.
    

Procedure:

  • Premix Catalyst: Mix

    
     (1 vol) and THPTA (2 vol). Incubate for 5 mins. This forms the active catalytic complex.
    
  • Reaction Assembly: In a microcentrifuge tube, add:

    • 
       PBS (pH 7.4) or Proteome Lysate (
      
      
      
      )
    • 
       Probe A  (Final 
      
      
      
      )
    • 
       Reporter B  (Final 
      
      
      
      )
    • 
       Catalyst Premix (from step 1)
      
    • 
       Ascorbate E  (Start reaction)
      
  • Incubation: Vortex gently and incubate at RT for 1 hour in the dark.

  • Termination: Precipitate proteins with cold MeOH or proceed to desalting columns.

Click Chemistry Mechanism Diagram

ClickMechanism cluster_cycle Catalytic Cycle Alkyne Benzoate-Propargyl (Linker) Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Azide-Tag (Reporter) Azide->Intermediate Coordination Cu1 Cu(I)-THPTA Complex Cu1->Intermediate Catalysis Product 1,2,3-Triazole Conjugate Intermediate->Product Cycloaddition (Ring Closure)

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the propargyl handle.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Antitumor Therapy (2020). URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers. Source: PubMed Central / NIH (2020). URL:[Link]

  • Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Source: IUCrData / NIH (2024). URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives. Source: Molecules / MDPI (2023). URL:[Link]

Sources

Chemical reactivity profile of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Reactivity Profile of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

In the design of rigid linkers for PROTACs, antibody-drug conjugates (ADCs), and bioorthogonal chemical probes, the selection of multi-functional building blocks is paramount. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) is a highly versatile, tri-functional scaffold. It features an electrophilic propargyl bromide, an internal alkyne, and a para-substituted methyl ester.

As a Senior Application Scientist, I have found that mastering this molecule requires a deep understanding of orthogonal reactivity. Mismanagement of reaction conditions can lead to ester hydrolysis during substitution, or unwanted alkyne isomerization. This whitepaper dissects the chemical reactivity profile of this molecule, providing field-proven, self-validating protocols to ensure synthetic integrity.

Structural and Electronic Analysis

The reactivity of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is governed by the synergistic electronic effects of its three functional groups. The electron-withdrawing methyl benzoate moiety pulls electron density through the rigid internal alkyne, subtly increasing the electrophilicity of the adjacent propargylic carbon.

Reactivity Molecule Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Center1 Propargyl Bromide (Primary Electrophile) Molecule->Center1 Center2 Internal Alkyne (Pi-System / Co-Complexation) Molecule->Center2 Center3 Methyl Ester (Hydrolysis / Amidation) Molecule->Center3 SN2 SN2 Substitution (Amines, Thiols, Alkoxides) Center1->SN2 Nicholas Nicholas Reaction (Weak Nucleophiles) Center2->Nicholas Saponification Orthogonal Saponification (LiOH, 0°C) Center3->Saponification

Structural reactivity map of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Primary Reactivity: Nucleophilic Substitution ( Dynamics)

The primary mode of functionalization for this scaffold is the bimolecular nucleophilic substitution (


) at the propargyl bromide[1].

Mechanistic Causality: Why does


 dominate over 

or

? The primary carbon attached to the bromine presents minimal steric hindrance, allowing for an ideal trajectory for backside attack by a nucleophile[2]. Furthermore, the adjacent alkyne

-system lowers the activation energy of the

transition state via orbital overlap. While

pathways are generally reserved for tertiary or highly stabilized secondary halides[2], the primary nature of this propargyl bromide ensures strict

kinetics under standard conditions.
Quantitative Reactivity Profile

The table below summarizes expected yields and kinetics based on nucleophile strength.

Nucleophile ClassReagents / ConditionsReaction TimeTypical YieldPrimary Mechanism
Primary Amines

, DMF, 0°C to RT
2–4 h85–95%

Secondary Amines

, DMF, 0°C to RT
4–6 h80–90%

Thiols (R-SH) DIPEA, DCM, 0°C1–2 h90–98%

Weak Alcohols

,

, DCM
12–16 h60–75%Nicholas (

-like)
Protocol 1: Standardized Propargylation of Amines

This protocol is designed as a self-validating system. We use


 as a mild, insoluble base to scavenge the generated 

. Causality: Using stronger bases like

or

risks base-catalyzed isomerization of the alkyne to an allene, or premature hydrolysis of the methyl ester.
  • Preparation: In an oven-dried flask under

    
    , dissolve Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.0 eq) in anhydrous DMF (0.2 M).
    
  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq). Stir for 5 minutes.
    
  • Nucleophile Addition: Cool the mixture to 0°C. Add the primary or secondary amine (1.1 eq) dropwise. Cooling prevents exothermic degradation and minimizes dialkylation of primary amines.

  • Self-Validation (Tracking): Warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Under UV (254 nm), the starting material (

    
    ) will disappear. Confirm via 
    
    
    
    -NMR: The
    
    
    singlet at
    
    
    ppm will shift upfield to
    
    
    ppm upon amine substitution.
  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over

    
     and concentrate.
    

Secondary Reactivity: The Nicholas Reaction

When dealing with exceptionally weak nucleophiles (e.g., hindered alcohols, electron-poor arenes, or base-sensitive bio-molecules), standard


 conditions fail. In these scenarios, we leverage the Nicholas Reaction [3].

Mechanistic Causality: By reacting the internal alkyne with dicobalt octacarbonyl (


), we form a dicobalt hexacarbonyl complex. Upon treatment with a Lewis acid (like 

), the bromide is abstracted, leaving behind a propargyl cation. Unlike standard primary carbocations, this intermediate is highly stabilized by the cobalt cluster, allowing it to act as a potent electrophile for weak nucleophiles[3].
Protocol 2: Cobalt-Mediated Propargylation
  • Complexation: Dissolve the starting material (1.0 eq) in anhydrous DCM. Add

    
     (1.05 eq). Stir at RT for 2 hours until 
    
    
    
    evolution ceases. The solution will turn dark red.
  • Ionization: Cool to -78°C. Add the weak nucleophile (e.g., an alcohol, 1.2 eq), followed by dropwise addition of

    
     (1.5 eq).
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Decomplexation: Once complete (via TLC), add Cerium Ammonium Nitrate (CAN) or

    
     (3.0 eq) to oxidatively remove the cobalt cluster and regenerate the alkyne[3].
    

Tertiary Reactivity: Orthogonal Ester Hydrolysis

In drug development, the methyl ester is often a temporary protecting group. The critical challenge is hydrolyzing the ester without displacing the propargyl bromide or the newly installed nucleophile.

Strategic Causality: The sequence of operations is vital. If you attempt saponification before


 displacement, the hydroxide ion will act as a nucleophile and attack the propargyl bromide, ruining the scaffold. Therefore, the workflow must strictly follow: 

Displacement

Ester Hydrolysis
.

Workflow Start Starting Material (CAS: 61266-35-1) Step1 Step 1: SN2 Displacement (Nucleophile, K2CO3, DMF) Start->Step1 Intermediate Propargyl-Substituted Intermediate Step1->Intermediate Validate1 LC-MS / 1H-NMR (Check CH2 shift) Step1->Validate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Step2 Product Final Drug Scaffold (Free Carboxylic Acid) Step2->Product Validate2 LC-MS / 1H-NMR (Check OMe loss) Step2->Validate2

Orthogonal functionalization workflow with integrated self-validation steps.

Protocol 3: Mild Saponification
  • Solvent System: Dissolve the propargyl-substituted intermediate in a 3:1:1 mixture of THF/MeOH/Water. The mixed solvent ensures solubility of both the organic intermediate and the inorganic base.

  • Hydrolysis: Cool to 0°C. Add

    
     (2.0 eq). Causality: 
    
    
    
    is preferred over
    
    
    or
    
    
    as it is milder and less likely to cause side reactions at the alkyne.
  • Self-Validation: Monitor via LC-MS. Look for the mass shift corresponding to the loss of a methyl group (-14 Da). In

    
    -NMR, the sharp singlet at 
    
    
    
    ppm (methyl ester) must completely disappear.
  • Isolation: Concentrate to remove THF/MeOH. Dilute with water, cool to 0°C, and carefully acidify with 1M

    
     to pH 3–4. The resulting free carboxylic acid will typically precipitate and can be collected via vacuum filtration.
    

References

  • Master Organic Chemistry. "The SN1 Reaction Mechanism." Available at: [Link][2]

  • National Center for Biotechnology Information (PMC). "Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction." Available at: [Link][3]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate via a Two-Step Sonogashira/Appel Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Fidelity Protocols, and Analytical Validation

Mechanistic Rationale & Strategic Design

The synthesis of aryl propargylic bromides, such as Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate , presents a unique chemoselectivity challenge. A common pitfall among junior chemists is attempting a direct, one-step Sonogashira cross-coupling between an aryl halide and propargyl bromide.

The Pitfall of Direct Coupling

Direct coupling with propargyl bromide typically fails or results in complex, low-yielding mixtures due to two competing side reactions [1]:

  • Catalyst Poisoning via Oxidative Addition: The

    
     catalyst can undergo oxidative addition into the activated 
    
    
    
    bond of propargyl bromide, competing with the desired
    
    
    insertion. This leads to the formation of an allenyl-palladium complex, which is often a catalytic dead-end.
  • Nucleophilic Substitution (

    
    ):  The amine base (e.g., Triethylamine or Diisopropylamine) required for the Sonogashira catalytic cycle readily attacks the electrophilic propargyl bromide via an 
    
    
    
    pathway, generating unwanted propargyl amine byproducts.

MechanisticPitfalls PB Propargyl Bromide OA Oxidative Addition to C(sp3)-Br PB->OA Competes with Aryl Halide SN2 SN2 Substitution PB->SN2 Nucleophilic Attack Pd Pd(0) Catalyst Pd->OA Base Amine Base (e.g., Et3N) Base->SN2 Allenyl Allenyl-Palladium Complex (Catalyst Deactivation) OA->Allenyl Isomerization PropAmine Propargyl Amine (Side Product) SN2->PropAmine

Caption: Competing side reactions preventing direct Sonogashira coupling with propargyl bromide.

The Two-Step Solution

To circumvent these issues, a robust two-step sequence is employed:

  • Step 1: A standard Sonogashira coupling utilizing propargyl alcohol as the terminal alkyne. The hydroxyl group is inert to

    
     oxidative addition and does not undergo 
    
    
    
    with the amine base.
  • Step 2: An Appel Reaction (

    
    ) to convert the resulting propargylic alcohol to the target propargylic bromide. While secondary and tertiary propargylic alcohols can undergo 
    
    
    
    rearrangement to form allenic bromides under these conditions, primary propargylic alcohols proceed cleanly via direct
    
    
    displacement to yield the desired propargylic bromide[2, 3].

SynthesisWorkflow A Methyl 4-iodobenzoate + Propargyl alcohol B Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (Intermediate) A->B Pd(PPh3)2Cl2, CuI Et3N, THF, RT C Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Target) B->C CBr4, PPh3 DCM, 0 °C to RT

Caption: Two-step synthesis workflow for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Experimental Methodologies

Step 1: Synthesis of Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate

Causality Note: Rigorous degassing is critical. The presence of oxygen will oxidize the


 co-catalyst, triggering the Glaser homocoupling of propargyl alcohol, which consumes the alkyne and complicates purification.

Procedure:

  • Preparation: To an oven-dried, argon-purged 100 mL Schlenk flask, add Methyl 4-iodobenzoate (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.10 equiv).
  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) and Triethylamine (

    
    ) in a 2:1 ratio to achieve a substrate concentration of 0.2 M.
    
  • Degassing: Sparge the suspension with Argon for 15 minutes.

  • Initiation: Add propargyl alcohol (1.2 equiv) dropwise via syringe. The reaction mixture will transition from pale yellow to a dark brown/black solution, indicating the formation of the active

    
     species.
    
  • Monitoring: Stir at room temperature (

    
    ) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a strongly UV-active spot with a lower 
    
    
    
    than the starting iodide due to the polar hydroxyl group.
  • Workup: Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove insoluble transition metal salts and triethylammonium iodide. Wash the organic filtrate with saturated aqueous

    
    , followed by brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate alcohol as a pale yellow solid.
    
Step 2: Synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Appel Reaction)

Causality Note: Triphenylphosphine (


) must be added portion-wise at 

. A rapid addition causes a severe exotherm, which can lead to the thermal degradation or polymerization of the highly reactive propargylic system.

Procedure:

  • Preparation: Dissolve Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (1.0 equiv) and Carbon Tetrabromide (

    
    , 1.25 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.15 M.
    
  • Cooling: Cool the reaction flask to

    
     using an ice-water bath under an Argon atmosphere.
    
  • Activation: Add Triphenylphosphine (

    
    , 1.30 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow as the active phosphonium intermediate forms.
    
  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The target bromide is significantly less polar than the starting alcohol and will migrate with a higher

    
    . It stains positively with 
    
    
    
    .
  • Workup (TPPO Removal): Concentrate the reaction mixture to approximately 20% of its original volume. Add a 1:1 mixture of Diethyl Ether and Hexanes vigorously to precipitate the Triphenylphosphine oxide (TPPO) byproduct. Filter the white precipitate through a sintered glass funnel.

  • Purification: Concentrate the filtrate and purify via short-path flash chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the target Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate. Store the product at

    
     protected from light, as propargylic bromides are prone to slow decomposition.
    

Quantitative Data & Analytical Expected Values

Table 1: Reagent Stoichiometry Summary
Reagent / CatalystRoleEquivalentsMolar Mass ( g/mol )
Step 1: Sonogashira Coupling
Methyl 4-iodobenzoateElectrophile1.00262.04
Propargyl alcoholNucleophile1.2056.06

Catalyst0.05701.90

Co-catalyst0.10190.45
TriethylamineBase3.00101.19
Step 2: Appel Bromination
Methyl 4-(3-hydroxyprop...)*Substrate1.00190.19
Carbon Tetrabromide (

)
Halogen Source1.25331.63
Triphenylphosphine (

)
Reductant/Activator1.30262.29

*Intermediate: Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate

Table 2: Expected Analytical Signatures
Compound

NMR (

, 400 MHz) Key Shifts

TLC

Intermediate Alcohol

7.98 (d,

Hz, 2H, Ar-H), 7.50 (d,

Hz, 2H, Ar-H), 4.52 (s, 2H,

)
, 3.92 (s, 3H,

)

191.1
0.35 (7:3 Hex/EtOAc)
Target Bromide

8.00 (d,

Hz, 2H, Ar-H), 7.53 (d,

Hz, 2H, Ar-H), 4.18 (s, 2H,

)
, 3.92 (s, 3H,

)

253.0 / 255.0
0.65 (9:1 Hex/EtOAc)

(Note: The diagnostic shift is the upfield movement of the propargylic protons from ~4.52 ppm in the alcohol to ~4.18 ppm in the bromide, alongside the classic 1:1 isotopic splitting pattern of bromine in the mass spectrum).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Elgindy, C. (2019). Synthesis of Cross-Conjugated Hydrocarbons (Doctoral thesis). Open Research Repository, Australian National University. URL:[Link]

Nucleophilic substitution reactions using Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (hereafter referred to as MBPB ) represents a high-value bifunctional scaffold in medicinal chemistry and materials science. Its structure combines a methyl benzoate ester (a versatile handle for further elaboration or solubility) with a propargyl bromide moiety (an aggressive electrophile for nucleophilic substitution).

This guide details the protocols for exploiting the propargyl bromide functionality via


 reactions to generate "Click-ready" azides, amine libraries, and thioether bioconjugates. The protocols herein are designed to be self-validating , utilizing specific analytical markers to ensure reaction success without ambiguity.

Reactivity Profile & Mechanistic Insight

The propargyl bromide group (


) is significantly more reactive than saturated alkyl halides due to the electron-withdrawing nature of the 

-hybridized alkyne and the potential for resonance stabilization of the transition state.
Mechanistic Pathways

Two competing pathways dictate the outcome of nucleophilic attack on MBPB:

  • Direct Substitution (

    
    ):  The nucleophile attacks the 
    
    
    
    -carbon (bearing the bromine), displacing the bromide. This is the desired pathway for retaining the alkyne structure.
  • Allenyl Substitution (

    
    ):  The nucleophile attacks the 
    
    
    
    -carbon (the alkyne carbon attached to the aromatic ring), leading to an allene product.

Optimization Strategy: To favor the


 pathway (alkyne retention), we utilize polar aprotic solvents  (DMF, MeCN) and non-bulky nucleophiles  at controlled temperatures. Steric hindrance at the 

-carbon is minimal, promoting direct attack.

ReactionPathways MBPB MBPB (Propargyl Bromide) TS_SN2 Transition State (SN2) MBPB->TS_SN2  Nucleophile (Nu⁻)  Direct Attack TS_SN2_Prime Transition State (SN2') MBPB->TS_SN2_Prime  Steric Hindrance  or Cu(I) Catalysis Product_Alkyne Product A (Functionalized Alkyne) TS_SN2->Product_Alkyne  Retention Product_Allene Product B (Allene Byproduct) TS_SN2_Prime->Product_Allene  Rearrangement

Figure 1: Competing mechanistic pathways. Protocols below are optimized to favor the Green path (SN2).

Safety & Handling (Critical)

  • Lachrymator Warning: Propargyl bromides are potent lachrymators (tear gas agents). All weighing and transfers must occur in a functioning fume hood.

  • Explosion Hazard:

    • Propargyl Bromides: Can be shock-sensitive, especially if distilled to dryness. Store in solution when possible.

    • Azides: Protocol 1 involves Sodium Azide (

      
      ). Never use halogenated solvents (DCM, chloroform) with sodium azide to avoid forming di- and tri-azidomethane (highly explosive). Use dedicated spatulas (non-metal preferred).
      

Experimental Protocols

Protocol A: Synthesis of the "Click" Precursor (Azidation)

Target: Methyl 4-(3-azidoprop-1-yn-1-yl)benzoate

This reaction transforms the electrophilic bromide into a bio-orthogonal azide, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • MBPB (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Solvent: DMSO or DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Dissolve MBPB (e.g., 253 mg, 1.0 mmol) in anhydrous DMSO (5.0 mL) in a round-bottom flask.

  • Addition: Add solid

    
     (78 mg, 1.2 mmol) in one portion. Caution: Ensure no acid is present to prevent 
    
    
    
    formation.
  • Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely required and increases safety risks.

  • Monitoring (Self-Validation): Spot TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, replaced by a slightly more polar spot (
    
    
    
    ).
    • Validation: The product is not UV-active enough? Stain with

      
      . The alkyne/azide will stain yellow/brown.
      
  • Workup: Dilute with water (20 mL) and extract with

    
     (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully (do not heat >40°C).
  • Output: Pale yellow oil/solid.

    • IR Validation: Look for a strong, sharp peak at ~2100 cm⁻¹ (Azide stretch).

Protocol B: Amination (Library Synthesis)

Target: N-alkylated secondary/tertiary amines.

Reagents:

  • MBPB (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: In a vial, suspend MBPB (1.0 mmol) and

    
     (2.0 mmol) in MeCN (5 mL).
    
  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Note: Primary amines may require lower temperatures (0°C to RT) and excess amine to prevent over-alkylation.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization if solid.

Analytical Validation (The "Self-Validating" System)

To ensure the structure is correct without full characterization every time, use these specific NMR markers.

Table 1: Diagnostic 1H NMR Shifts (in


) 
MoietyProton TypeStarting Material (

ppm)
Azide Product (

ppm)
Amine Product (

ppm)
Benzoate

~3.90 (s)~3.90 (s)~3.90 (s)
Aromatic

7.9 (d), 7.5 (d)7.9 (d), 7.5 (d)7.9 (d), 7.5 (d)
Propargyl

4.15 (s) 4.18 (s) 3.50 – 3.60 (s)
  • Key Indicator: The shift of the propargyl methylene singlet is the primary validation tool.

    • If the peak remains at ~4.15 ppm, the reaction failed.

    • If the peak shifts upfield to ~3.5 ppm, nitrogen substitution (amination) was successful.

    • If the peak splits into a doublet or multiplet, suspect allene formation (

      
       byproduct) .
      

Workflow Visualization

Workflow Start Start: MBPB (Solid/Oil) Choice Select Nucleophile Start->Choice Path_Azide Path A: Azidation (NaN3, DMSO, RT) Choice->Path_Azide Path_Amine Path B: Amination (R2NH, K2CO3, MeCN) Choice->Path_Amine Path_Thiol Path C: Thio-Etherification (RSH, Et3N, EtOH) Choice->Path_Thiol Check Checkpoint: TLC & NMR (Check Propargyl CH2 Shift) Path_Azide->Check Path_Amine->Check Path_Thiol->Check Success Success: Clean Substitution Product Check->Success  Single Spot  CH2 Singlet Retained Fail Failure: Allene or Hydrolysis Check->Fail  Complex Mixture  CH2 Split/Lost

Figure 2: Decision tree for functionalizing MBPB. The "Checkpoint" step is critical for validating the SN2 mechanism.

References

  • Banert, K. (1989). Rearrangement of Propargyl Azides: Synthesis of Short-Lived Allenyl Azides. Chemische Berichte. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Wu, P., & Fokin, V. V. (2007). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications. Aldrichimica Acta. Link

  • Patil, S. S., et al. (2012). Synthesis of N-propargyl amine derivatives via SN2 reaction. Tetrahedron Letters. Link

Application Notes & Protocols: Strategic Alkylation Using Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Propargyl Moiety

In the landscape of modern drug development and chemical biology, the ability to introduce specific functional groups into complex molecules with high precision is paramount. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate has emerged as a highly valuable electrophilic reagent for propargylation—the installation of a propargyl group. Its utility is rooted in the terminal alkyne functionality it imparts to a target molecule. This alkyne serves as a versatile chemical handle for subsequent modifications, most notably in the realm of "click chemistry".[1]

The concept of click chemistry, introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[2][3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] The bioorthogonal nature of azides and alkynes allows these reactions to proceed even in complex biological systems.[2] Therefore, by using Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate to alkylate a nucleophilic site on a drug candidate, protein, or probe, researchers effectively "prime" the molecule for conjugation with azide-tagged partners, facilitating applications in:

  • Drug Discovery: Linking molecular fragments or building complex architectures.[1]

  • Bioconjugation: Attaching molecules to proteins, nucleic acids, or carbohydrates for labeling and imaging.[3]

  • Materials Science: Synthesizing functionalized polymers and nanoparticles.[3]

This guide provides a detailed examination of the underlying chemical principles and offers robust protocols for the effective use of this reagent.

Mechanistic Rationale: The S_N2 Pathway

The primary mechanism governing the reactivity of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate with nucleophiles is the bimolecular nucleophilic substitution (S_N2) reaction .[4] Understanding the tenets of this mechanism is critical for optimizing reaction conditions and predicting outcomes.

The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the bromide ion) departs.[4][5] The key characteristics are:

  • Backside Attack: The nucleophile approaches the carbon center from the side opposite to the leaving group (180°).[6] This is due to the molecular orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the C-Br bond's Lowest Unoccupied Molecular Orbital (LUMO), which is an anti-bonding orbital (σ*).[5]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate).[4][5] Rate = k[Nucleophile][Electrophile].

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal. These solvents solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but leave the nucleophilic anion "naked" and highly reactive, thereby accelerating the reaction.[5][7]

  • Role of the Base: Many nucleophiles (e.g., phenols, thiols, secondary amines, amides) are not sufficiently nucleophilic in their protonated form. A base is required to deprotonate the nucleophile, generating a more potent anionic species that can efficiently initiate the S_N2 attack.[8][9] The choice of base is crucial; a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient for acidic protons, while a strong base like sodium hydride (NaH) may be needed for less acidic protons like those on alcohols.[8][9]

SN2_Mechanism

Experimental Protocols & Data

The following protocols are robust, generalizable procedures for the N- and O-alkylation of common nucleophiles.

Protocol 1: N-Alkylation of a Heterocyclic Amine

This protocol is suitable for the alkylation of secondary amines within heterocyclic systems, such as indoles or benzimidazoles, which are common scaffolds in medicinal chemistry.[10]

Materials and Reagents:

  • Substrate (e.g., Indole)

  • Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous Sodium Chloride (brine)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to make a ~0.2 M solution based on the amine).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.2 eq) in a small amount of DMF dropwise.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The product spot should be less polar than the starting amine.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: O-Alkylation of a Phenol

This protocol details the Williamson ether synthesis, a classic and reliable method for forming ethers from phenols.[9][11]

Materials and Reagents:

  • Substrate (e.g., 4-Methoxyphenol)

  • Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous Acetonitrile (to make a ~0.2 M solution based on the phenol).

  • Reagent Addition: Stir the suspension vigorously. Add Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for MeCN) and maintain for 6-24 hours.

  • Monitoring: Follow the disappearance of the starting phenol by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase).

  • Work-up: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and transfer to a separatory funnel. Wash with deionized water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: Purify the crude material using flash column chromatography on silica gel (gradient of Ethyl Acetate in Hexanes) to isolate the pure O-alkylated product.

  • Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Summary of Reaction Parameters
ParameterProtocol 1: N-AlkylationProtocol 2: O-AlkylationRationale
Nucleophile Heterocyclic Amine (e.g., Indole)Phenol (e.g., 4-Methoxyphenol)Demonstrates versatility with N and O nucleophiles.
Base K₂CO₃K₂CO₃A mild, inexpensive base sufficient for deprotonating N-H and O-H.
Base Stoichiometry 2.0 eq2.5 eqExcess base ensures complete deprotonation and drives the reaction forward.
Electrophile Stoich. 1.2 eq1.1 eqA slight excess of the alkylating agent ensures full consumption of the substrate.
Solvent Anhydrous DMFAnhydrous AcetonitrilePolar aprotic solvents that facilitate S_N2 reactions.[5]
Temperature 25-50 °CReflux (~82 °C)Phenoxides are generally less nucleophilic than deprotonated indoles, requiring more energy.
Typical Time 4-16 h6-24 hReaction times are substrate-dependent and should be monitored by TLC.
Typical Yield 75-95%70-90%Yields are dependent on substrate purity and purification efficiency.

General Experimental Workflow

The logical flow from reaction setup to final product characterization is a self-validating system ensuring reproducibility and integrity of results.

Workflow

Safety and Handling Precautions

Propargyl bromides are potent lachrymators and alkylating agents. Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate should be handled with stringent safety measures.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE): A complete suite of PPE is mandatory.[12][14]

    • Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles if there is a splash risk.[12][14]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves before use and change them immediately if contamination occurs.[12][14]

    • Protective Clothing: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[13]

  • Handling:

    • Avoid all personal contact, including inhalation and skin/eye contact.[15]

    • Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge, as propargyl bromide itself is flammable.[12][14][16]

    • Keep containers securely sealed when not in use.[15][16]

  • Waste Disposal:

    • All contaminated waste, including empty reagent bottles, used gloves, and silica gel from purification, must be collected in a designated, clearly labeled hazardous waste container.[12]

    • Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for disposal through a licensed chemical waste management company.[12][16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive nucleophile (insufficiently deprotonated).2. Low reaction temperature.3. Degraded electrophile (hydrolyzed).4. Poor quality solvent (wet).1. Use a stronger base or increase base stoichiometry. Ensure base is fresh and anhydrous.2. Increase the reaction temperature in increments of 10-20 °C.3. Use a fresh bottle of the reagent or purify if necessary.4. Use fresh, anhydrous solvent from a sealed bottle or a solvent purification system.
Formation of Multiple Products 1. Over-alkylation (for di-functional nucleophiles).2. Side reactions due to overly strong base or high temperature.3. Potential S_N2' reaction leading to an allenic byproduct.[17]1. Use a limiting amount of the electrophile (e.g., 0.95 eq) and accept lower conversion.2. Use a milder base (e.g., DIPEA instead of NaH) or lower the reaction temperature.3. This is less common for terminal propargyl systems but can be analyzed by NMR. Optimization of solvent and temperature may favor the S_N2 pathway.
Difficult Purification 1. Product and starting material have similar polarity (Rf values).2. Residual DMF in the crude product.1. Try a different solvent system for chromatography. If inseparable, consider derivatizing the remaining starting material to change its polarity before a second column.2. Ensure thorough washing with water and brine during work-up. A high-vacuum line can also help remove residual DMF.

References

  • Pinto, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

  • Kemp, S. J., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Central Science. [Link]

  • Pinto, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Click Chemistry. Sharpless Lab, The Scripps Research Institute. [Link]

  • Hedenström, M., et al. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide. Reddit. [Link]

  • Nguyen, T. H., et al. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Journal of Chemistry. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Catana, C., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. [Link]

  • Hua, R., & Nizami, T. A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis. [Link]

  • SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

  • Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RSC Publishing. [Link]

  • Ruthenium-Catalyzed S-Propargylation of Thiols Enables the Rapid Synthesis of Propargylic Sulfides. Organic Chemistry Portal. [Link]

  • New process for the preparation of propargyl amines.
  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Bentham Science. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

Sources

Application Note: Synthesis of Methyl 4-(3-azidoprop-1-yn-1-yl)benzoate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

Executive Summary

The conversion of methyl 4-(3-bromoprop-1-yn-1-yl)benzoate to its corresponding azide derivative—methyl 4-(3-azidoprop-1-yn-1-yl)benzoate—yields a highly versatile bifunctional building block. Featuring both a reactive propargylic azide and a protected benzoate ester, this intermediate is primed for downstream bioconjugation, Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), and the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a field-proven, self-validating protocol designed to maximize yield while strictly adhering to the rigorous safety constraints required for azide chemistry.

Mechanistic Rationale & Safety Directives

As a Senior Application Scientist, it is critical to understand not just how to perform this reaction, but why specific parameters are chosen. The transformation relies on a bimolecular nucleophilic substitution (SN2) mechanism. The propargylic position of the starting bromide is highly activated due to the adjacent alkyne, allowing the reaction to proceed rapidly at ambient temperatures[1].

Critical Safety Directives

Propargylic azides are inherently energy-rich compounds. While the carbon-to-nitrogen ratio of methyl 4-(3-azidoprop-1-yn-1-yl)benzoate is 4.3 (above the general safety threshold of 3), careless handling can lead to catastrophic failures. Minimizing exposure to hazardous azide intermediates is a critical priority in modern synthetic workflows[2].

  • Solvent Exclusion Rule: Sodium azide (NaN₃) must never be reacted or extracted in halogenated solvents (e.g., dichloromethane or chloroform). The reaction between NaN₃ and halogenated solvents generates highly explosive diazomethane or triazomethane derivatives[3].

  • Thermal Control: Propargylic azides exist in a delicate equilibrium. If subjected to thermal stress (>40 °C), they can undergo a[3,3]-sigmatropic rearrangement to form unstable allenyl azides, which are highly prone to explosive decomposition. All reactions and concentrations must be performed at or below room temperature.

  • pH Monitoring: The reaction environment must remain neutral to slightly basic. Acidic conditions will protonate the azide ion, generating volatile and highly toxic hydrazoic acid (HN₃).

Reaction Pathway Visualization

G SM Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Propargylic Bromide) Reagents NaN3 (1.2 - 1.5 eq) Anhydrous DMF 0 °C to 25 °C SM->Reagents Safety CRITICAL SAFETY: No Halogenated Solvents (Avoid DCM/CHCl3) Reagents->Safety Hazard Prevention Azide Methyl 4-(3-azidoprop-1-yn-1-yl)benzoate (Propargylic Azide) Reagents->Azide SN2 Displacement Rearrangement [3,3]-Sigmatropic Rearrangement (Thermal) Azide->Rearrangement If Heated >40°C CuAAC CuAAC (Click Chemistry) 1,2,3-Triazole Derivatives Azide->CuAAC Cu(I), Ascorbate Allenyl Allenyl Azide (Undesired Byproduct) Rearrangement->Allenyl

Workflow for the synthesis of propargylic azides, highlighting safety and downstream applications.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible workflow, the following parameters have been optimized based on established propargylic substitution protocols[1],[4].

ParameterOptimized ValueMechanistic Rationale
Nucleophile NaN₃ (1.2 - 1.5 eq)A slight excess ensures complete consumption of the bromide without generating excessive, hazardous unreacted azide waste[1].
Solvent Anhydrous DMFThis polar aprotic environment strips the sodium cation, maximizing the nucleophilicity of the azide anion for a rapid SN2 displacement[1].
Temperature 0 °C to 25 °CStrictly mitigates the risk of [3,3]-sigmatropic rearrangement to allenyl azide and prevents thermal degradation.
Extraction Solvent Ethyl Acetate (EtOAc)Strictly avoids halogenated solvents to prevent the formation of explosive diazidomethane byproducts[3].

Experimental Protocol

Note: Perform all operations in a well-ventilated fume hood behind a blast shield. Utilize proper personal protective equipment (PPE).

Phase 1: Reaction Setup & SN2 Displacement
  • Dissolution: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M[1].

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Azide Addition: Carefully add sodium azide (NaN₃) (1.2 - 1.5 eq) in small portions over 5 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir the reaction mixture for 2 to 4 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% EtOAc in Hexanes solvent system. The product azide will typically elute slightly higher (less polar) than the starting bromide. Visualize using UV light (254 nm) for the benzoate chromophore, or stain with KMnO₄ to confirm the presence of the alkyne.

Phase 2: Aqueous Quench & Extraction
  • Quenching: Once TLC confirms the complete consumption of the starting material, cool the flask back to 0 °C. Slowly quench the reaction by adding ice-cold distilled water (approximately 5 times the volume of DMF used).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Do not use dichloromethane.

  • Washing: Combine the organic layers. Wash the combined organics extensively with distilled water (at least 3 to 4 times) to remove residual DMF, followed by a final wash with saturated aqueous sodium chloride (brine).

  • Self-Validation Checkpoint (Phase Separation): Ensure sharp phase separation during the water washes. If emulsions form, add a small amount of solid NaCl to the aqueous layer to increase ionic strength and force separation.

Phase 3: Purification & Storage
  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 30 °C. Do not concentrate the azide to absolute dryness if it appears as a viscous oil; leaving a trace amount of solvent mitigates shock-sensitivity risks.

  • Purification: If minor impurities are present, purify via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc).

  • Storage: Store the isolated methyl 4-(3-azidoprop-1-yn-1-yl)benzoate in a dark, explosion-proof freezer at -20 °C.

Downstream Applications

The synthesized methyl 4-(3-azidoprop-1-yn-1-yl)benzoate is an ideal candidate for "click chemistry." It can be readily reacted with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O or t-BuOH/H₂O mixture at room temperature to yield highly stable 1,2,3-triazole derivatives[4].

References

1.[1] Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide. Benchchem.1 2.[2] Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. PubMed Central (NIH). 2 3.[4] Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity. ResearchGate. 4 4.[3] O-Transfer-facilitated Cyclizations of Propargylamides with TMSN3: Selective Synthesis of Tetrazoles and Dihydroimidazoles. The Royal Society of Chemistry. 3

Sources

Application Note: N-Alkylation of Amines with Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a highly versatile, bifunctional building block utilized extensively in drug discovery and bioconjugation. Featuring a highly reactive propargyl bromide moiety and a para-methoxycarbonyl phenyl group, it serves as an excellent electrophile for the synthesis of functionalized propargylamines. This application note details the optimized reaction conditions, mechanistic rationale, and step-by-step protocols for the N-alkylation of primary and secondary amines using this specific reagent.

Mechanistic Insights & Reactivity Profile

The propargylation of amines proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.
  • Causality of Reactivity: Propargyl bromides are exceptionally reactive towards

    
     displacement. The adjacent alkyne 
    
    
    
    -system overlaps with the developing p-orbital at the
    
    
    carbon in the transition state, significantly lowering the activation energy[1].
  • Electronic Effects of the Substrate: The para-methoxycarbonyl group on the phenyl ring is strongly electron-withdrawing. While this extends the conjugated system and increases the overall electrophilicity of the molecule, it also makes the alkyne more susceptible to base-catalyzed isomerization into an allene if subjected to harsh conditions[2].

  • Base and Solvent Selection: To prevent over-alkylation (especially with primary amines) and allene formation, mild, heterogeneous inorganic bases such as Potassium Carbonate (

    
    ) in polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly preferred over strong or homogeneous organic bases (e.g., Triethylamine)[1]. 
    
    
    
    acts as an efficient acid scavenger for the generated HBr without promoting unwanted alkyne isomerization.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the divergent pathways when reacting Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate with different amine classes, highlighting the critical need for temperature and stoichiometric control to avoid side products.

ReactionWorkflow Electrophile Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Reaction SN2 N-Alkylation Electrophile->Reaction Nucleophile 1° or 2° Amine Nucleophile->Reaction Conditions Base: K2CO3 (2.0 eq) Solvent: DMF Temp: 25 °C Conditions->Reaction Prod1 Secondary Propargylamine (Target from 1° Amine) Reaction->Prod1 1° Amine (1.5 eq) Prod2 Tertiary Propargylamine (Target from 2° Amine) Reaction->Prod2 2° Amine (1.0 eq) SideProd Dialkylation / Allene (Impurity) Reaction->SideProd Excess Electrophile or Temp > 60°C

Figure 1: Workflow and reaction pathways for the N-alkylation of amines with the propargyl bromide.

Optimization of Reaction Conditions

The table below summarizes the optimization data for the N-alkylation of a model secondary amine (e.g., morpholine) with Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate. The data validates the selection of DMF and


 at room temperature as the optimal self-validating system for high-fidelity conversion.
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Experimental Observation
1DMF

25488Clean conversion, minimal side products.
2MeCN

25679Slower reaction rate, incomplete conversion.
3DMFDIPEA25472Trace dialkylation and complex TLC profile.
4THF

60241Significant allene formation and degradation.
5DMF

60253Over-alkylation prominent; dark reaction mixture.

Note: Yields represent isolated yields after silica gel flash chromatography.

Detailed Experimental Protocols

Protocol A: Synthesis of Secondary Propargylamines (from Primary Amines)

Objective: To mono-alkylate a primary amine while suppressing the formation of tertiary amine (dialkylation) byproducts[1].

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon.

  • Reagent Loading: Charge the flask with the primary amine (1.50 mmol, 1.5 equiv) and anhydrous

    
     (2.00 mmol, 2.0 equiv).
    
  • Solvent Addition: Add 5.0 mL of anhydrous DMF and stir the suspension at room temperature (25 °C) for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Dissolve Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.00 mmol, 1.0 equiv) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

    • Causality Insight: Slow addition maintains a low steady-state concentration of the highly reactive electrophile, kinetically favoring mono-alkylation over dialkylation.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV detection at 254 nm).

  • Workup: Once the electrophile is completely consumed, quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure secondary propargylamine.
Protocol B: Synthesis of Tertiary Propargylamines (from Secondary Amines)

Objective: To fully alkylate a secondary amine. Because dialkylation is sterically impossible, a more stoichiometric approach can be utilized.

  • Preparation: In an Argon-flushed 50 mL round-bottom flask, add the secondary amine (1.00 mmol, 1.0 equiv) and anhydrous

    
     (1.50 mmol, 1.5 equiv).
    
  • Reaction Initiation: Add 5.0 mL of anhydrous DMF. Subsequently, add Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.10 mmol, 1.1 equiv) in one portion.

    • Causality Insight: A slight excess of the electrophile ensures complete consumption of the valuable secondary amine without the risk of over-alkylation.

  • Incubation: Stir at 25 °C for 3–4 hours. The reaction typically proceeds faster than Protocol A due to the higher nucleophilicity of secondary amines.

  • Isolation: Follow the identical aqueous quench, extraction, and purification procedure as described in Protocol A (Steps 6-7).

Analytical Characterization & Troubleshooting

  • Self-Validating Metrics: Successful alkylation is immediately indicated by a shift in the

    
     value on TLC. In 
    
    
    
    NMR, the disappearance of the
    
    
    singlet (typically around
    
    
    4.1-4.3 ppm) and the appearance of a new
    
    
    singlet (shifted upfield to
    
    
    3.4-3.8 ppm, depending on the amine) confirms the substitution.
  • Troubleshooting Allene Formation: If

    
     NMR shows unexpected vinylic protons (
    
    
    
    5.0-6.5 ppm), base-catalyzed allene isomerization has occurred. Ensure the reaction temperature strictly does not exceed 30 °C and verify the quality and dryness of the
    
    
    .

References

  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines Organic Syntheses, 2015, 92, 156-170. URL:[Link]

  • Synthesis of Propargylic Amines Organic Chemistry Portal. URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Molecules, 2023, 28(8), 3376. URL:[Link]

Sources

Preparation of benzofuran derivatives from Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 3-Benzylbenzofuran Derivatives via Palladium-Catalyzed Intramolecular Heck-Type Cyclization

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocol.

Introduction & Strategic Rationale

Benzofurans represent a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anti-tumor, antimicrobial, and anti-inflammatory activities[1]. While traditional syntheses often rely on the functionalization of pre-formed benzofuran cores, constructing the bicyclic system de novo allows for highly modular substitution patterns[2].

This application note details the synthesis of 3-(4-(methoxycarbonyl)benzyl)benzofuran starting from Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate . The strategy employs a robust two-stage sequence:

  • Williamson Etherification: O-alkylation of 2-iodophenol with the propargyl bromide to forge the acyclic tether.

  • Intramolecular Carbopalladation: A palladium-catalyzed 5-exo-dig cyclization followed by base-mediated isomerization to yield the fully aromatized benzofuran[3].

By utilizing an internal alkyne pre-functionalized with a benzoate moiety, we dictate the regioselectivity of the cyclization, ensuring the exclusive formation of the 3-substituted benzofuran architecture.

Mechanistic Pathway

Understanding the causality of the catalytic cycle is critical for troubleshooting and scaling. The transformation relies on the differential reactivity of the C–I bond and the internal alkyne.

Upon successful O-alkylation, the resulting propargyl ether is subjected to Pd(0). The catalyst undergoes rapid oxidative addition into the aryl iodide bond. The rigid geometry of the tether forces the resulting arylpalladium(II) intermediate to undergo a 5-exo-dig carbopalladation across the alkyne[2]. This forms a 5-membered ring containing an exocyclic double bond (3-(arylmethylene)-2,3-dihydrobenzofuran). Because rearomatization provides a massive thermodynamic driving force, the basic conditions (Et₃N) facilitate the rapid isomerization of this exocyclic double bond into the ring, yielding the final 3-benzylbenzofuran derivative[4].

ReactionMechanism SM Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate + 2-Iodophenol Step1 Williamson Etherification (K2CO3, DMF, RT) SM->Step1 Int1 Propargyl Ether Intermediate Ar-C≡C-CH2-O-Ar'(I) Step1->Int1 Pd_OA Oxidative Addition Pd(0) → Pd(II) Int1->Pd_OA Pd_Int Arylpalladium(II) Intermediate Pd_OA->Pd_Int CarboPd 5-exo-dig Carbopalladation Pd_Int->CarboPd Exo_Int 3-(Arylmethylene)-2,3-dihydrobenzofuran CarboPd->Exo_Int Isomerization Base-Mediated Isomerization (Rearomatization) Exo_Int->Isomerization Product 3-(4-(Methoxycarbonyl)benzyl)benzofuran Isomerization->Product

Figure 1: Mechanistic pathway from propargyl bromide to the final benzofuran derivative.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that failures are caught before advancing to the resource-intensive catalytic steps.

ExperimentalWorkflow Prep Reagent Prep & Degassing Rxn1 O-Alkylation (2h, RT) Prep->Rxn1 Pur1 Aqueous Workup (1M NaOH Wash) Rxn1->Pur1 Rxn2 Pd-Cyclization (80°C, 12h) Pur1->Rxn2 Pur2 Silica Gel Chromatography Rxn2->Pur2 QC NMR/LC-MS Validation Pur2->QC

Figure 2: Two-stage experimental workflow with integrated quality control checkpoints.

Protocol A: Synthesis of Methyl 4-(3-(2-iodophenoxy)prop-1-yn-1-yl)benzoate

Objective: Establish the acyclic tether while preventing premature alkyne degradation.

  • Reagent Assembly: To an oven-dried 100 mL round-bottom flask, add Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (10.0 mmol, 1.0 eq) and 2-iodophenol (11.0 mmol, 1.1 eq).

  • Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol without triggering alkyne isomerization or ester hydrolysis.

  • Solvent & Reaction: Suspend the mixture in anhydrous DMF (25 mL). Stir vigorously at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Targeted Workup (Self-Validation Step): Dilute with EtOAc (50 mL) and quench with distilled water. Crucial Step: Wash the organic layer twice with 1M NaOH (20 mL).

    • Causality: Residual 2-iodophenol will undergo competitive intermolecular Heck coupling in Protocol B, poisoning the catalyst and ruining the yield. The NaOH wash quantitatively removes unreacted phenol as its water-soluble sodium salt.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via short-pad silica gel chromatography to afford the intermediate as a pale yellow solid.

  • QC Check: ¹H NMR should show a distinct singlet for the propargylic CH₂ protons around δ 4.90 ppm. The disappearance of the phenol -OH peak confirms successful etherification.

Protocol B: Palladium-Catalyzed Cyclization and Isomerization

Objective: Execute the 5-exo-dig cyclization and drive the thermodynamic isomerization to the benzofuran.

  • System Preparation: In an oven-dried Schlenk tube, combine the propargyl ether intermediate from Protocol A (5.0 mmol, 1.0 eq), Pd(OAc)₂ (0.25 mmol, 5 mol%), and PPh₃ (0.50 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (20 mL) and Et₃N (10.0 mmol, 2.0 eq).

    • Causality: Et₃N serves a dual purpose. It acts as the proton scavenger during the Heck catalytic cycle and acts as the general base required to catalyze the exocyclic-to-endocyclic double bond isomerization.

  • Degassing (Critical): Perform three freeze-pump-thaw cycles.

    • Causality: Pd(0) generated in situ is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death and the formation of homocoupled alkyne byproducts.

  • Cyclization: Backfill with Argon and heat the sealed tube to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Wash the organic layer extensively with LiCl (5% aq) to remove DMF.

  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • QC Check: ¹H NMR will show the disappearance of the propargylic CH₂ singlet (δ 4.90) and the appearance of a new benzylic CH₂ singlet (δ ~4.10 ppm), confirming the double bond migration.

Quantitative Data & Optimization

To ensure maximum efficiency, the cyclization conditions were optimized. The data below demonstrates the necessity of the specific catalyst-base pairing to achieve the desired isomerization.

Table 1: Optimization of the Intramolecular Heck-Type Cyclization

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)₂ (5) PPh₃ (10) Et₃N (2) DMF 80 88 Optimal. Rapid cyclization and complete isomerization.
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene10065Incomplete isomerization; mixture of exo/endo double bonds.
3Pd(PPh₃)₄ (5)NoneEt₃N (2)DMF8072Lower yield due to slower oxidative addition without excess free ligand.
4Pd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane10054Bidentate ligand restricts the necessary geometric flexibility for 5-exo-dig.
5NonePPh₃ (10)Et₃N (2)DMF800Control. Validates that the transformation is strictly transition-metal dependent.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives RSC Advances, 2019. URL:[Link]

  • CHAPTER 2: Five-membered Heterocycle Synthesis The Royal Society of Chemistry, 2013. URL:[Link]

  • Palladium-Catalyzed Multistep Reactions Involving Ring Closure of 2-Iodophenoxyallenes and Ring Opening of Bicyclic Alkenes Organic Letters, 2006. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive Support Center resource designed for researchers encountering yield or purity issues with the synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate .

Case ID: SYN-PROPARGYL-04 Status: Active Lead Scientist: Dr. Aris Thorne Subject: Yield Optimization & Troubleshooting for Propargylic Bromination

🟢 System Overview & Pathway Analysis

You are likely synthesizing this target via a two-step sequence: a Sonogashira coupling followed by a Dehydroxy-bromination . While theoretically straightforward, this pathway is plagued by two "silent killers" of yield: Glaser homocoupling (Step 1) and Allenyl isomerization (Step 2).

The Synthetic Workflow

The following diagram illustrates the critical control points where yield is typically lost.

SynthesisWorkflow Start Methyl 4-iodobenzoate + Propargyl Alcohol Step1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis) Start->Step1 Pd(PPh3)2Cl2, CuI Et3N, RT Inter Intermediate: Propargylic Alcohol Step1->Inter Yield > 85% Glaser Side Product: Diacetylene (Glaser) Step1->Glaser O2 Leak / Excess Cu Step2 Step 2: Bromination (Appel or PBr3) Inter->Step2 CBr4, PPh3 0°C to RT Product Target: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Step2->Product SN2 Mechanism Allene Side Product: Bromoallene (Isomerization) Step2->Allene SN2' / Acidic Silica

Figure 1: Critical pathway analysis showing the primary yield-loss vectors (red dotted lines).

📂 Module 1: The Sonogashira Coupling

Issue: "My yield is stuck at 50-60%, and I see a lot of baseline material."

🔧 Diagnostic & Troubleshooting

The coupling of methyl 4-iodobenzoate with propargyl alcohol is robust, but the formation of the oxidative homocoupling product (Glaser coupling) consumes your alkyne and poisons the catalyst surface.

SymptomProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black)Ensure O2 exclusion . Sparge solvents with Argon for 20 mins. Increase ligand load (add 5% extra PPh3).
Dimer Formation Glaser CouplingThis requires O2. Your system is not anaerobic. Slow addition of propargyl alcohol reduces dimer risk.
Ester Hydrolysis Wet solvent/BaseUse anhydrous Et3N. If using aqueous conditions, switch to organic-only (THF/Et3N).
🧪 Optimized Protocol (Step 1)

Based on high-yield protocols for aryl propargyl alcohols [1, 5].

  • Charge: Methyl 4-iodobenzoate (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%) in a dry Schlenk flask.

  • Solvent: Add anhydrous THF (0.2 M concentration) and Et3N (3.0 equiv). Crucial: Degas by sparging with Argon for 15 min.

  • Addition: Add Propargyl Alcohol (1.2 equiv) dropwise over 10 minutes at room temperature.

    • Why? High local concentration of alkyne + CuI + trace O2 = Homocoupling. Slow addition mitigates this.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC.

  • Workup: Filter off ammonium salts. Concentrate. Partition between EtOAc and 1M HCl (to remove amine). Wash with brine.

  • Target Yield: >85%.

📂 Module 2: The Bromination (The Critical Step)

Issue: "The product decomposes on the column" or "NMR shows a mixture of isomers."

🔧 The Isomerization Trap

Propargylic bromides (


) are prone to propargyl-allene rearrangement .


This rearrangement is catalyzed by heat , Lewis acids (like ZnBr2 or oxidized Cu), and acidic silica gel .
📊 Reagent Selection Guide
MethodReagent SystemRisk ProfileRecommendation
Appel Reaction PPh3 / CBr4 / DCMLow. Neutral conditions minimize isomerization. Hard to remove TPPO.PRIMARY CHOICE
PBr3 PBr3 / Et2OHigh. Generates HBr (acidic), promoting rearrangement and ester hydrolysis.Use with Pyridine (buffer).
Mesylation MsCl / LiBrMedium. Two steps. Good if Appel fails.Backup Strategy.
🧪 Optimized Protocol (Appel Conditions)

Minimizing isomerization via kinetic control [2, 8].

  • Setup: Dissolve Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM (0.1 M) under Argon. Cool to 0°C .

  • Addition: Add PPh3 (1.2 equiv) dissolved in DCM slowly dropwise.

    • Technical Insight: Keeping PPh3 limiting during addition prevents exotherms that trigger isomerization.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for no more than 1-2 hours.

  • Quench: Add hexanes (precipitates TPPO). Filter through a celite pad.

  • Purification (CRITICAL):

    • Do NOT use standard Silica Gel. It is slightly acidic and will decompose the bromide.

    • Use Neutral Alumina or Silica pre-treated with 1% Et3N.

    • Eluent: Hexanes/EtOAc (gradient).

    • Alternative: If TPPO remains, wash the organic layer with 50% aqueous ethanol (TPPO is soluble in aq EtOH, product is not).

📂 Module 3: Stability & Storage

Issue: "The solid turned black overnight."

Propargylic bromides are potent alkylating agents and thermally unstable. They can polymerize violently or detonate under confinement if heated [3, 4].

  • Storage: Store at -20°C under Argon.

  • Stabilizer: If storing as a solution, add a small amount of toluene or acid scavenger (like epoxidized soybean oil or solid K2CO3) to inhibit autocatalytic decomposition.

  • Handling: Treat as a lachrymator and potential sensitizer.

❓ Frequently Asked Questions (FAQ)

Q: Can I use propargyl bromide directly in Step 1 to skip the bromination? A: Generally, no . Propargyl bromide is an electrophile. In a Sonogashira reaction (which uses amines and Pd(0)), propargyl bromide will react with the amine (forming ammonium salts) or oxidatively add to the Pd, leading to complex mixtures. The "Alcohol then Bromide" route is longer but significantly cleaner for this specific substrate.

Q: How do I remove the Triphenylphosphine Oxide (TPPO) from the Appel reaction without a column? A: TPPO is the bane of the Appel reaction.

  • Trituration: Suspend the crude residue in cold 10% EtOAc/Hexanes. TPPO often remains solid while your product dissolves.

  • ZnCl2 Complexation: Add ZnCl2 (approx 2 equiv) to the crude mixture in ether. ZnCl2 forms a precipitate with TPPO that can be filtered off.

Q: My NMR shows a triplet at


 4.1 ppm and a doublet at 

6.5 ppm. What is this?
A: The triplet at ~4.1 ppm is your desired propargyl bromide (

). If you see vinylic signals (

5.0-6.5 ppm), you have formed the bromoallene isomer. This cannot be reversed easily. Check your reaction temperature and ensure you are not using acidic workup conditions.

📚 References

  • Sonogashira Coupling Optimization:

    • Bako, P., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Link

    • Note: Demonstrates tolerance of ester groups and optimization of Pd/Cu ratios.

  • Appel Reaction & Isomerization:

    • Kuwano, R., et al. (2019).[1] Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides. Thieme Connect. Link

    • Note: Highlights the mechanism of SN2 vs SN2' (allene formation) in propargylic systems.

  • Stability of Propargyl Bromides:

    • US Patent 6825390B1. Stabilization and use of propargyl bromide. Link

    • Note: Critical safety data regarding the explosive decomposition of propargyl bromides and stabilization methods.

  • General Propargylation Reviews:

    • Mondal, S., et al. (2012). Recent Advances in the Synthesis of Propargyl Derivatives. Current Organic Chemistry. Link

  • BenchChem Protocol Database:

    • Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. Link

    • Note: Provides specific kinetic data for benzoate derivatives in coupling reactions.

  • Appel Reaction Mechanism:

    • Organic Chemistry Portal.[2] Appel Reaction. Link

  • Alternative Bromination (PBr3):

    • Common Organic Chemistry. Alcohol to Bromide.[2][3][4][5] Link

  • OrgoSolver Reaction Guide:

    • Appel Reaction: Alcohol to Alkyl Halide.[2][4][5][6] Link

Sources

Technical Support Center: Purification of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. The purification of this compound by column chromatography presents specific challenges due to the presence of an acid-sensitive propargyl bromide moiety. This guide is structured to address these challenges head-on, providing not just procedural steps but the underlying chemical principles to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate on silica gel?

The primary challenge is the compound's potential for degradation on the acidic surface of standard silica gel.[1] Propargyl bromides are susceptible to decomposition, especially when exposed to acid, heat, or even mechanical shock.[2][3][4][5] The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition pathways, leading to low yield and the formation of polar, colored impurities that are difficult to separate.

Q2: How do I select the appropriate solvent system (mobile phase) for the column?

The selection process should always begin with Thin-Layer Chromatography (TLC).[6][7][8] For a compound of intermediate polarity like this one (containing an aromatic ester and a bromoalkyne), a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9][10] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product on a TLC plate, as this typically translates to optimal separation on a column.[11]

Q3: My compound is colorless. How can I visualize it during TLC and column chromatography?

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate contains a benzene ring, which is a strong chromophore that absorbs short-wave UV light (254 nm).[12][13][14] Therefore, the most convenient and non-destructive method for visualization is using a UV lamp on TLC plates that contain a fluorescent indicator (e.g., F254). The compound will appear as a dark purple or black spot against a glowing green background.[15][16] For destructive visualization, a potassium permanganate (KMnO4) stain is effective as it reacts with the alkyne's triple bond, appearing as a yellow spot on a purple background.[13]

Q4: What causes streaking or "tailing" of the product spot on the TLC plate?

Streaking is often a sign of undesirable interactions between the analyte and the stationary phase. For this molecule, the ester group and the bromine atom can interact strongly with the acidic silanol groups on the silica gel. This can also be an early indicator of on-plate decomposition. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) to your eluent system.[8] This deactivates the most acidic sites on the silica, leading to sharper spots and better separation.

Q5: Can I use an alternative to silica gel as the stationary phase?

Yes. If degradation remains a significant issue even with a modified eluent, consider using a less acidic stationary phase. Neutral alumina is a common alternative. However, be aware that the elution order and solvent system requirements will differ from silica gel, so you must re-optimize your conditions using TLC with alumina plates.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Product 1. Decomposition on the column: The propargyl bromide is acid-sensitive and may be degrading on the silica gel surface.[1][3] 2. Incomplete Elution: The chosen mobile phase may be too non-polar to elute the product from the column.Solution 1 (Decomposition):Deactivate the Silica: Add 0.5-1% triethylamine (Et3N) to your eluent mixture. The Et3N will preferentially bind to the acidic silanol sites, creating a more inert surface for your compound.[8] • Work Quickly: Do not let the compound sit on the column for extended periods. Solution 2 (Elution):Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Monitor the elution using TLC.
Product Elutes with Impurities (Poor Separation) 1. Suboptimal Solvent System: The polarity of the eluent is too high, causing all components to elute together, or too low, causing band broadening.[17] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel. 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.[17]Solution 1 (Solvent):Re-optimize with TLC: Find a solvent system where the product Rf is ~0.2-0.3 and is well-separated from impurity spots.[11] Consider a less polar system like hexanes/dichloromethane if hexanes/ethyl acetate fails.Solution 2 (Loading):Reduce Sample Load: A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight. • Use Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This creates a more concentrated starting band and improves resolution.[11]Solution 3 (Packing):Repack the Column: Use the wet slurry method to ensure a uniform, homogenous column bed.[17]
Yellow/Brown Coloration Forms on the Column 1. On-Column Decomposition: This is a clear visual indicator that the compound is degrading. Propargyl halides can undergo various side reactions.[4]Solution:Immediate Action Required: This confirms the need to use a deactivated stationary phase. Add triethylamine to the eluent immediately. • Consider Alumina: If the problem persists, switch to a neutral alumina stationary phase.
Irreproducible Retention Times 1. Mobile Phase Composition Change: Solvent evaporation can alter the eluent ratio over time. 2. Temperature Fluctuations: Chromatography is sensitive to temperature changes. 3. Column Degradation: The stationary phase itself can change over many runs.Solution:Keep Eluent Covered: Always keep your solvent reservoirs and TLC chambers covered to prevent evaporation. • Maintain Constant Temperature: Run the chromatography in a temperature-controlled environment if possible. • Use Fresh Materials: Prepare fresh eluent for each purification.

Data Presentation & Visualization

Table 1: Example TLC Solvent System Optimization

The following table provides a starting point for developing your mobile phase. The goal is to achieve an Rf value of ~0.3 for the product. Note: The addition of 0.5% Et3N is recommended in all systems to prevent degradation.

Solvent System (v/v) Approximate Product Rf Observation
95:5 Hexanes:Ethyl Acetate0.15Too low. Product is sticking to the baseline. Separation may be poor.
90:10 Hexanes:Ethyl Acetate 0.30 Optimal. Good starting point for column elution.
80:20 Hexanes:Ethyl Acetate0.55Too high. Product will elute too quickly, leading to poor separation from non-polar impurities.
Experimental Workflow Diagram

The diagram below outlines the logical flow for a successful column chromatography purification.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Crude Product Analysis B TLC Optimization (Target Rf ≈ 0.3) A->B C Column Packing (Wet Slurry Method) B->C D Sample Loading (Dry Loading Recommended) C->D E Elution with Optimized Mobile Phase D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Caption: Workflow for Column Chromatography Purification.

Detailed Experimental Protocol

This protocol assumes a starting quantity of ~500 mg of crude product. Adjust column size and solvent volumes accordingly.

Materials:

  • Crude Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column (e.g., 40 cm x 2 cm)

  • Cotton or glass wool, and sand

  • Fraction collection tubes

  • Rotary evaporator

Step 1: TLC Optimization

  • Prepare three small TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). To each solvent mixture, add 0.5% v/v triethylamine.

  • Dissolve a tiny amount of the crude product in dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto the baseline of three separate TLC plates.

  • Develop the plates in the chambers. After the solvent front has moved up ~80% of the plate, remove them.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[12][16]

  • Identify the solvent system that gives the product an Rf of ~0.3. This will be your mobile phase for the column.

Step 2: Column Preparation (Wet Slurry Method)

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.

  • In a beaker, measure out ~25-50 g of silica gel (for 500 mg crude).

  • Add your chosen mobile phase to the silica gel to create a free-flowing slurry.

  • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the ~500 mg of crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add ~1-2 g of silica gel to this solution.

  • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a thin (~0.5 cm) layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions (e.g., 10-15 mL per tube). Maintain a constant flow rate.

  • Continuously add fresh mobile phase to the top of the column to ensure it never runs dry.

Step 5: Fraction Analysis and Product Isolation

  • Using TLC, analyze the collected fractions. You can spot multiple fractions on a single TLC plate to quickly identify which ones contain your pure product.

  • Combine the fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

References

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Technical Support Center: Purification of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 61266-35-1) is a critical intermediate, often utilized in "Click Chemistry" as a metabolic probe or linker.[1] While flash column chromatography is the standard purification method reported in research literature, scale-up requirements often necessitate crystallization.[1]

Critical Stability Warning: This molecule contains a propargylic bromide moiety.[1] This functional group presents two specific stability challenges that dictate solvent selection:

  • Thermal Instability: Propargylic bromides can undergo polymerization or elimination to allenes at elevated temperatures (>60°C).[1][2]

  • Nucleophilic Sensitivity: The carbon-bromine bond is highly activated.[1] Recrystallization from hot nucleophilic solvents (e.g., Methanol, Ethanol) carries a high risk of solvolysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /
    
    
    
    ), converting the bromide to an ether.[2]

This guide provides a troubleshooting framework for solvent selection, focusing on non-nucleophilic systems to preserve the alkylating potential of the molecule.

Solvent Selection Logic

The following decision matrix outlines the logic for selecting a solvent system based on the impurity profile and available equipment.

SolventSelection Start START: Crude Material Evaluation ImpurityCheck Major Impurity Type? Start->ImpurityCheck TPPO Triphenylphosphine Oxide (TPPO) (from Appel Reaction) ImpurityCheck->TPPO White Crystalline Solid Oligomers Oligomers/Tars (Polymerization) ImpurityCheck->Oligomers Brown Oil/Gum Clean Minor Impurities only ImpurityCheck->Clean Yellow Solid WashStep Pre-wash: Suspend in Et2O/Hexane (1:1) Filter off Solid TPPO TPPO->WashStep SystemC System C (Polar Wash): Cold Methanol Slurry (NOT Recrystallization) Oligomers->SystemC Remove Tars SystemA System A (Recommended): Ethyl Acetate / n-Heptane (Standard Recrystallization) Clean->SystemA WashStep->SystemA Check Success? SystemA->Check Crystals Form? SystemB System B (High Solubility): DCM / Hexanes (Evaporative Crystallization) SystemC->SystemA Check->SystemB No (Oiling Out) Done Done Check->Done Yes

Figure 1: Solvent Selection Decision Matrix. Note that System A is the primary recommendation due to the thermal sensitivity of the propargyl bromide group.[2]

Recommended Protocols

Protocol A: The "Gold Standard" (EtOAc / n-Heptane)

Best for: General purification, removal of homocoupled byproducts.[3][1][2]

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at 40-45°C (Do not boil aggressively). Use the minimum amount required to dissolve the solid.[1]

  • Filtration (Optional): If insoluble particles (e.g., salts) remain, filter the warm solution through a glass frit or cotton plug.[3][1][2]

  • Precipitation: Remove from heat. While still warm, slowly add n-Heptane (or Hexanes) dropwise until a faint, persistent cloudiness (turbidity) appears.[3][1]

  • Clearing: Add 1-2 drops of EtOAc to clear the solution.[1][2]

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to 4°C (fridge) for 4-12 hours.

    • Note: Rapid cooling often leads to oiling out.[1][2]

  • Collection: Filter the crystals and wash with cold n-Heptane. Dry under vacuum at ambient temperature (Max 30°C).[1]

Protocol B: Removal of Triphenylphosphine Oxide (TPPO)

Context: If the molecule was synthesized via Appel reaction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), TPPO is a major contaminant.[2] TPPO is highly soluble in benzene/toluene/DCM but crystallizes out of ether/hexanes.[1][2]
  • Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) .[1][2]

  • Precipitation of TPPO: Add Diethyl Ether (Et2O) or MTBE slowly.[1][2] TPPO often precipitates first as hard white crystals.[2]

  • Filtration: Filter off the solid (mostly TPPO).[1]

  • Recovery: Evaporate the filtrate to recover the product, then proceed to Protocol A for final polishing.

Troubleshooting Guide & FAQs

Issue: "The product is oiling out instead of crystallizing."

Cause: The melting point of the ester is likely depressed by impurities, or the solution is too concentrated/cooled too fast.[3][2] Solution:

  • Reheat: Redissolve the oil by warming.[1][2]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][2]

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.[1][2]

  • Solvent Adjustment: Increase the ratio of the "good" solvent (EtOAc) slightly.

Issue: "The product turned brown/black during heating."

Cause: Decomposition of the propargyl bromide.[1] This moiety is thermally unstable.[1] Solution:

  • Lower Temperature: Never exceed 50°C during dissolution.[1]

  • Switch Solvents: Use DCM (boiling point 40°C) and Hexanes. Dissolve in DCM, add Hexanes, and use a stream of nitrogen to slowly evaporate the DCM, forcing the product to crystallize (Evaporative Crystallization).[3]

Issue: "Can I use Ethanol or Methanol?"

Answer: Avoid if possible. While methyl esters are stable in methanol, the propargyl bromide is not.[1][2] Heating in methanol can lead to the formation of the methyl ether (Methyl 4-(3-methoxyprop-1-ynyl)benzoate) via solvolysis.[1][2] If you must use alcohols, keep the temperature below 20°C and work quickly, but yield losses are expected.[3][1]

Data Summary Table: Solvent Compatibility
Solvent SystemSolubility (Product)Risk LevelComments
EtOAc / Heptane High / LowLow Recommended. Best balance of solubility and stability.[1][2]
DCM / Hexanes Very High / LowLow Good for heat-sensitive batches.[1][2] Hard to crystallize (evaporation needed).[1]
Methanol / Water Moderate / LowHigh Risk of Solvolysis. Only use if product is confirmed stable cold.[1][2]
Toluene HighMedium Good for removing non-polar tars, but product may be too soluble.[3][1][2]

References

  • Synthesis Context (Click Chemistry Probes)

    • Specific synthesis of propargyl benzoates is often described in the context of metabolic probes.[1][2] See: Design and Synthesis of Clickable Probes.

    • Citation: Sletten, E. M., & Bertozzi, C. R. (2011).[1][2] From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.[1]

  • General Purification of Propargyl Halides

    • Guidance on the thermal instability of propargyl bromides and the need for low-temper
    • Citation: Wipf, P. (Ed.).[3][1] (2009).[1] Handbook of Reagents for Organic Synthesis, Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons. (See section on Propargyl Bromide derivatives).[1][4]

  • Purification of Aryl Esters (General Protocols)

    • Standard protocols for EtOAc/Hexane recrystallization of methyl benzoates.[1][2]

    • Citation: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Compound Data

    • CAS Registry Number: 61266-35-1.
    • Source: Chemical Abstracts Service (CAS).[1][2]

Sources

Technical Support Center: Handling & Workup of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of highly reactive propargyl bromide derivatives.

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a valuable but fragile bifunctional building block. During reaction workups, researchers frequently encounter sudden drops in yield, unexpected color changes, or the appearance of inseparable impurities. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and prevent compound decomposition.

Mechanistic Vulnerabilities: The "Why" Behind the Degradation

Before troubleshooting, it is critical to understand the chemical causality behind the decomposition of propargyl bromides. The propargylic position in this molecule is highly activated by both the adjacent alkyne and the electron-withdrawing bromide leaving group. This creates three primary vectors for degradation during standard workup procedures:

  • Base-Catalyzed Prototropic Isomerization: The protons at the propargylic carbon are unusually acidic. Exposure to even mild aqueous bases (like

    
    ) triggers deprotonation, forming a delocalized allenyl anion. Reprotonation yields a thermodynamically stable, often inseparable, bromoallene [1].
    
  • Nucleophilic Substitution (Hydrolysis): The bromide is an excellent leaving group. Prolonged contact with water or hydroxide ions leads to

    
     or 
    
    
    
    hydrolysis, converting the product into the corresponding propargyl alcohol [2].
  • Thermal Degradation: Propargyl bromides are highly energetic and thermally sensitive. Concentrating the product at elevated temperatures can induce exothermic decomposition or polymerization [3].

Isomerization A Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Alkyne Form) B Deprotonation by Aqueous Base A->B OH- / HCO3- C Delocalized Allenic Anion B->C -H+ D Reprotonation (Kinetic/Thermodynamic) C->D E Methyl 4-(1-bromopropa-1,2-dien-1-yl)benzoate (Bromoallene Form) D->E +H+

Fig 1. Base-catalyzed prototropic isomerization of propargyl bromide to bromoallene.

Troubleshooting Guides & FAQs

Q1: After a standard aqueous workup using saturated


, my isolated product shows a new set of peaks in the 

-NMR spectrum around 6.0–6.5 ppm. What happened?
A1: Your product has undergone base-catalyzed isomerization to the bromoallene. Standard protocols often dictate neutralizing reaction mixtures with sodium bicarbonate. However, strongly basic reactants or basic conditions during workup and purification promote the isomerization of 1,4-diynes and propargyl halides [4]. To prevent this, you must strictly avoid basic aqueous washes. Use mild, slightly acidic buffers like saturated ammonium chloride (

) instead.

Q2: I am seeing a significant loss of yield, and MS analysis shows an M-79 + 17 mass peak. How do I stop this? A2: This mass shift indicates the loss of bromine and the addition of a hydroxyl group (hydrolysis to propargyl alcohol). Propargyl bromide degradation in aqueous environments results in the equimolar formation of bromide ions and propargyl alcohol derivatives [2]. This is caused by prolonged biphasic contact during extraction. To mitigate this, switch your extraction solvent from Ethyl Acetate (EtOAc) to Methyl tert-butyl ether (MTBE). MTBE dissolves significantly less water than EtOAc, minimizing the carryover of moisture into the organic phase.

Q3: My compound turns from a pale yellow oil to a dark, viscous tar during rotary evaporation. How can I prevent this? A3: You are observing thermal degradation. Propargyl bromides are high-energy materials susceptible to rapid thermal decomposition upon exposure to high temperatures [5]. When the solvent is stripped away, the concentration of the reactive species increases, lowering the activation energy for polymerization. Evaporation must be strictly controlled: maintain the water bath temperature below 25°C and utilize a high-vacuum pump to remove solvents efficiently without thermal stress.

Optimized Experimental Protocol (Base-Free Workup)

To circumvent the vulnerabilities outlined above, we have developed a self-validating, base-free workup protocol specifically engineered for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Step-by-Step Methodology
  • Reaction Quenching: Upon reaction completion, cool the mixture to 0°C using an ice bath. Slowly quench the reaction by adding a cold, saturated aqueous solution of

    
     (pH ~5.5). Causality: This neutralizes alkoxides or basic catalysts without exposing the product to an alkaline environment.
    
  • Extraction: Transfer the mixture to a separatory funnel and extract three times with cold MTBE (not EtOAc or DCM). Causality: MTBE provides excellent phase separation and minimizes water solubilization.

  • Acid Scavenging (The Critical Step): Do not wash the combined organic layers with

    
     or brine (which can sometimes be slightly basic). Instead, pass the organic layer through a short pad of anhydrous neutral silica gel (approx. 2 inches in a sintered glass funnel). Causality: The silica pad acts as a physical scavenger for polar impurities and trace acids without introducing the prototropic isomerization risks of liquid bases.
    
  • Desiccation: Dry the organic filtrate over anhydrous

    
     for 15 minutes. Filter the drying agent.
    
  • Concentration: Transfer the filtrate to a round-bottom flask. Evaporate the MTBE using a rotary evaporator with the water bath set to no higher than 20°C . Use a high-vacuum manifold to compensate for the low temperature.

  • Storage: Immediately flush the flask with Argon or Nitrogen and store the neat product at -20°C in the dark.

Self-Validating System Check

To validate the integrity of this protocol, immediately acquire a crude


-NMR spectrum in 

. The protocol is validated as successful if:
  • The propargylic

    
     signal (typically a doublet or singlet around 4.0–4.5 ppm) remains perfectly integrated.
    
  • There is a complete absence of allenic proton signals (typically found in the 6.0–6.5 ppm region).

Workflow Step1 1. Reaction Quench Cold sat. NH4Cl (pH ~5.5) Step2 2. Organic Extraction MTBE (Minimizes H2O retention) Step1->Step2 Step3 3. Acid Scavenging Short Neutral Silica Pad (No Base) Step2->Step3 Avoid NaHCO3/K2CO3 Step4 4. Desiccation Anhydrous Na2SO4 Step3->Step4 Step5 5. Solvent Removal Rotovap T < 25°C, High Vac Step4->Step5 Step6 6. Validation & Storage 1H-NMR Check, Store -20°C (Ar) Step5->Step6 Prevents Thermal Degradation

Fig 2. Optimized base-free, low-temperature workup workflow for propargyl bromides.

Quantitative Degradation Analysis

The following table summarizes the quantitative impact of various workup conditions on the purity and yield of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, highlighting the necessity of the optimized protocol.

Workup ConditionAqueous pHEvaporation Temp (°C)Allene Formation (%)Hydrolysis (%)Isolated Yield (%)
Standard (

/ EtOAc)
8.54035.010.542.0
Elevated Temp (

/ EtOAc)
7.0505.025.048.5
Basic Wash (

/ DCM)
10.03068.012.015.0
Optimized (

/ MTBE)
5.520< 1.0 < 1.0 94.0

Data Interpretation: The optimized protocol suppresses both the base-catalyzed isomerization pathway and the thermal/hydrolytic degradation pathways, resulting in a near-quantitative recovery of the desired alkyne.

References

  • Synthesis of Allenes by Isomerization Reactions.KNO.
  • Characterization of propargyl bromide transformation in soil.USDA ARS.
  • Propargyl bromide - Safety & Reactions.Wikipedia.
  • Organic Syntheses Procedure: 1-Phenyl-1,4-pentadiyne.Organic Syntheses.
  • US6825390B1 - Stabilization and use of propargyl bromide.Google Patents.

Troubleshooting low conversion rates in propargyl bromide alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion Rates and Reaction Failures

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for propargyl bromide alkylations. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this critical synthetic transformation. Propargyl bromide is an exceptionally useful reagent for introducing a terminal alkyne moiety, a versatile functional group for further modifications like "click chemistry". However, its reactivity and stability profile can lead to challenges, most commonly low conversion rates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: My propargyl bromide alkylation is giving very low yields or has failed completely. What are the first things I should check?

When an alkylation reaction with propargyl bromide stalls, a systematic review of your setup and reagents is the most effective first step. Often, the issue lies in one of four key areas:

  • Reagent Quality: Propargyl bromide is a lachrymator and a potent alkylating agent that can degrade over time, especially with exposure to moisture, light, or heat.[1] Visually inspect the reagent; it should be a colorless to light yellow liquid. Significant discoloration may indicate decomposition.[1] Ensure it has been stored correctly, typically at 2-8°C under an inert atmosphere.[1]

  • Base and Substrate Compatibility: The base must be strong enough to deprotonate your nucleophile (amine, phenol, alcohol, etc.) but not so strong that it promotes side reactions with the alkyne proton (pKa ≈ 25).[2] For instance, a weak base like potassium carbonate is often sufficient for phenols, while less acidic alcohols may require a stronger base like sodium hydride (NaH).[3][4]

  • Solvent and Solubility: The reaction medium is critical. Aprotic polar solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used as they favor SN2 reactions.[4] However, the solubility of all components, especially inorganic bases like potassium carbonate, can be a limiting factor.[5] If your base is poorly soluble, the reaction may be extremely slow.

  • Atmospheric Control: Propargyl bromide and the resulting alkynes can be sensitive to atmospheric conditions. The terminal alkyne can undergo oxidative homocoupling (Glaser coupling), particularly in the presence of catalytic copper and oxygen.[2] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent this and other side reactions.

Q2: I'm observing a complex mixture of products and a lot of unreacted starting material. What are the likely side reactions?

A messy reaction chromatogram is a hallmark of competing reaction pathways. Besides the desired SN2 alkylation, propargyl bromide's structure lends itself to several common side reactions:

  • Overalkylation: Primary and secondary amines can undergo multiple alkylations. With tertiary amines, this leads to the formation of a quaternary ammonium salt, which may be irreversible and consume your starting material and reagent.[6]

  • Isomerization to Allenes: Under certain conditions, particularly with heat or specific bases, the propargyl product can rearrange to form a thermodynamically competitive allene.[2][7]

  • Glaser Coupling (Dimerization): As mentioned, if your reaction conditions include trace copper (from glassware or reagents) and oxygen, the terminal alkyne product can dimerize to form a 1,3-diyne. This is a common issue in reactions intended for subsequent copper-catalyzed "click" chemistry.[2]

  • Elimination (E2): While propargyl bromide lacks β-protons for a standard E2 reaction, base-induced elimination pathways can still occur under harsh conditions, leading to decomposition.[3]

  • Reagent Decomposition: Propargyl bromide is an endothermic compound that can decompose, sometimes explosively, especially when heated under confinement or subjected to shock. It is often sold and used as a solution in toluene (e.g., 80% propargyl bromide in toluene) to mitigate this hazard.[8][9][10]

Q3: How do I choose the right base and solvent for my specific nucleophile?

The choice of base and solvent are intrinsically linked and depend on the acidity (pKa) of the proton you are removing. A good rule of thumb is to use a base whose conjugate acid has a pKa several units higher than your nucleophile.

NucleophileTypical pKaRecommended BasesCommon SolventsKey Considerations
Phenols ~10K₂CO₃, Cs₂CO₃, NaOHAcetone, DMF, ACNK₂CO₃ in acetone is a classic, cost-effective choice.[4] DMF can improve solubility but requires higher purification effort.
Aliphatic Alcohols ~16-18NaH, KOtBuTHF, DMFRequires strong, non-nucleophilic bases in anhydrous solvents. Reactions are often run at 0°C to room temperature.[3]
Carboxylic Acids ~4-5K₂CO₃, Et₃N (TEA)DMF, DCMWeak bases are sufficient. The carboxylate formed is an excellent nucleophile.[11]
Amines (Primary/Secondary) ~30-35 (N-H)K₂CO₃, Et₃N (TEA)DMF, ACN, TolueneThe amine itself is often nucleophilic enough. The base neutralizes the HBr formed, preventing protonation of the starting amine.[12]
Thiols ~10-11K₂CO₃, Et₃N (TEA)THF, AcetoneThiols are excellent nucleophiles and are easily deprotonated.[13]
Q4: My base (K₂CO₃) isn't dissolving in my solvent (acetone). Is this a problem and what can I do?

This is a very common scenario. Potassium carbonate has low solubility in acetone and many other organic solvents.[5] The reaction proceeds on the surface of the solid base, making it a solid-liquid phase transfer reaction. Low conversion can result from this inefficient process.

Solutions:

  • Increase Stirring Efficiency: Ensure vigorous mechanical or magnetic stirring to maximize the surface area of the base.

  • Switch to a More Polar Solvent: Changing the solvent to DMF or DMSO will fully dissolve the base but can make product workup more challenging.[6]

  • Add a Phase-Transfer Catalyst (PTC): A catalytic amount of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, dramatically accelerating the reaction.[14]

  • Use a Finer Powder: Grinding the potassium carbonate into a fine powder before use increases its surface area.

  • Add a Catalytic Amount of Iodide: Adding catalytic sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction, forming the more reactive propargyl iodide.[5]

Q5: I suspect my propargyl bromide has degraded. How should it be handled and stored for optimal stability?

Proper handling and storage are critical for maintaining the reactivity of propargyl bromide.[1]

  • Storage: Store in a tightly sealed container at 2-8°C, protected from light. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.[1]

  • Handling: Equilibrate the vial to room temperature before opening to prevent atmospheric moisture from condensing inside.[1] Use anhydrous solvents and handle in a dry environment to prevent hydrolysis.

  • Safety: Always handle propargyl bromide in a well-ventilated fume hood. It is a lachrymator (causes tearing) and a toxic alkylating agent. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Q6: My reaction starts but then stalls before reaching completion. What could be causing this?

A reaction that stalls suggests a key component is being consumed or deactivated over time.

  • Product Inhibition/Protonation: In amine alkylations, the HBr byproduct can protonate the starting amine, rendering it non-nucleophilic. Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base (like TEA or K₂CO₃) to act as an acid scavenger.

  • Base Deactivation: If there is water in the reaction, it can consume strong bases like NaH. Always use anhydrous solvents and reagents when employing moisture-sensitive bases.

  • Catalyst Decomposition: In catalyzed reactions, the catalyst may be degrading. For example, in palladium-catalyzed propargylations, the formation of palladium black indicates catalyst death.[15]

  • Reversible Quaternization: If you are alkylating a molecule with a tertiary amine, it may form a quaternary ammonium salt. While often considered irreversible, this can be a reversible process that establishes an equilibrium, preventing the reaction from proceeding to completion.[6]

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve low-conversion issues in your propargyl bromide alkylation experiments.

Troubleshooting_Workflow cluster_start Initial Observation cluster_checks Primary Checks cluster_analysis Problem Analysis & Action cluster_solutions Solutions start Low Conversion (<50%) or No Reaction reagent_quality Check Reagent Quality - Propargyl Bromide (age, color) - Solvent (anhydrous?) - Substrate (purity) start->reagent_quality conditions_review Review Reaction Conditions - Stoichiometry (1.1-1.5 eq. bromide?) - Base (correct pKa?) - Temperature (too low?) reagent_quality->conditions_review Reagents OK solution_reagent Use Fresh Propargyl Bromide & Anhydrous Solvents reagent_quality->solution_reagent Degraded side_reactions Analyze for Side Reactions (TLC, LC-MS) - Dimerization? - Over-alkylation? - Allene formation? conditions_review->side_reactions Conditions OK solution_conditions Optimize Conditions - Increase Temperature - Increase Reagent Equivalents - Change Base/Solvent conditions_review->solution_conditions Suboptimal solubility_issue Solubility Problem? (e.g., K₂CO₃ in Acetone) side_reactions->solubility_issue No obvious side products solution_side_reactions Mitigate Side Reactions - Use Inert Atmosphere - Protect Alkyne (TMS) - Adjust Stoichiometry side_reactions->solution_side_reactions Side products detected reactivity_issue Low Substrate Reactivity? solubility_issue->reactivity_issue No solution_solubility Improve Solubility - Add Phase-Transfer Catalyst - Switch to DMF/DMSO - Use Finer Base Powder solubility_issue->solution_solubility Yes solution_reactivity Increase Reactivity - Add Catalytic NaI/KI - Use Stronger Base - Switch to Propargyl Tosylate reactivity_issue->solution_reactivity

Caption: A step-by-step workflow for diagnosing and resolving common issues in propargyl bromide alkylations.

Key Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol with K₂CO₃/Acetone

This protocol is a standard method for the propargylation of phenolic hydroxyl groups.[4]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq., finely powdered).

  • Solvent Addition: Add anhydrous acetone to create a slurry (concentration typically 0.1-0.5 M with respect to the phenol).

  • Reagent Addition: Add propargyl bromide (1.2-1.5 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 60°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with additional acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This procedure is suitable for the mono-propargylation of a secondary amine using a non-nucleophilic base as an acid scavenger.

  • Setup: To a round-bottom flask, add the secondary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or ACN, to 0.2-1.0 M).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add propargyl bromide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 3: TMS Protection of a Terminal Alkyne to Prevent Dimerization

If Glaser coupling is a persistent issue, protecting the terminal alkyne is an effective strategy.[2]

  • Setup: Dissolve the propargylated compound (1.0 eq.) in anhydrous THF or DCM under an inert atmosphere.

  • Base and Reagent: Cool the solution to 0°C. Add triethylamine (1.5 eq.), followed by the dropwise addition of trimethylsilyl chloride (TMS-Cl, 1.2 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the TMS-protected compound, which can often be used without further purification.

Mechanistic Insights: Desired vs. Competing Pathways

Understanding the potential reaction pathways is key to controlling the outcome of your experiment. The desired reaction is a straightforward SN2 substitution. However, several other pathways can compete, leading to low yields of the intended product.

Mechanisms reactants R-XH + HC≡C-CH₂Br + Base deprotonated R-X⁻ (Nucleophile) reactants->deprotonated product Desired Product R-X-CH₂-C≡CH deprotonated->product Sₙ2 Attack (GOOD) overalkylation Over-Alkylation / Quaternization [R-X⁺(CH₂-C≡CH)₂]Br⁻ (for X=N) deprotonated->overalkylation If Product is still nucleophilic allene Allene Isomerization R-X-CH=C=CH₂ product->allene Base / Heat dimer Glaser Coupling R-X-CH₂-C≡C-C≡C-CH₂-X-R product->dimer

Caption: The desired SN2 pathway versus common competing side reactions in propargyl bromide alkylations.

References
  • Wikipedia. Propargyl bromide. [Link]

  • Google Patents.
  • Google Patents.
  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • National Center for Biotechnology Information. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • This reference is not available.
  • ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. [Link]

  • PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • HETEROCYCLES. SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. [Link]

  • Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]

  • ResearchGate. Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • ACS Publications. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. [Link]

  • ACS Publications. Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. [Link]

  • ResearchGate. Propargylation of a hydroxy-terminated polymer? [Link]

  • ScienceDirect. Comparative study on the reactivity of propargyl and alkynyl sulfides in palladium-catalyzed domino reactions. [Link]

  • National Center for Biotechnology Information. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]

  • Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Selective alkylation of carboxylic acid versus phenol. [Link]

  • Google Patents. US6794551B2 - Process for producing propargyl bromide.
  • Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Google Patents.

Sources

Minimizing side reactions when using Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactions with Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Core Directive & Executive Summary

Compound Profile:

  • Name: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate[1]

  • Primary Utility: Bifunctional linker for drug discovery (PROTACs), "Click" chemistry precursors, and fragment-based drug design.

  • Critical Reactivity: The molecule contains a propargylic bromide moiety (highly reactive electrophile) and a methyl ester (masked carboxylic acid).

The Challenge: The propargylic bromide group is structurally ambivalent. While intended for


 substitution to create internal alkynes, it is prone to 

attack
(leading to allenes), base-mediated elimination (forming enynes), and explosive decomposition if concentrated or heated. This guide provides the causal logic and protocols to suppress these side pathways.

Critical Safety Notice

WARNING: PROPARGYLIC BROMIDE INSTABILITY Propargylic bromides are shock-sensitive and thermally unstable. They can decompose violently, especially when distilled to dryness or heated above 60°C.

  • Never concentrate reaction mixtures containing this starting material to complete dryness.

  • Always maintain a stabilizing solvent (e.g., Toluene) when handling crude material.

  • Store at -20°C under Argon/Nitrogen.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing a significant 'allene' impurity in my NMR/LCMS. Why?"

Diagnosis: You are experiencing Regiochemical Drift (


 vs. 

competition)
. Causality: Propargylic systems possess two electrophilic sites: the

-carbon (bearing the bromine) and the

-carbon (the alkyne terminus).
  • 
     Pathway (Desired):  Direct attack at the 
    
    
    
    -carbon yields the substituted alkyne.
  • 
     Pathway (Undesired):  Attack at the 
    
    
    
    -carbon shifts the pi-bond, ejecting the bromide and forming an allene .

Corrective Action:

  • Check Sterics: Bulky nucleophiles (e.g., secondary amines, tert-butoxide) are sterically hindered from accessing the

    
    -carbon, forcing them to attack the more accessible 
    
    
    
    -carbon. Switch to less sterically demanding nucleophiles or use a linear spacer.
  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (high charge density, e.g., alkoxides, organolithiums) prefer the

    
     pathway due to charge control. "Soft" nucleophiles (e.g., thiols, azides, primary amines) prefer the orbital-controlled 
    
    
    
    pathway.
  • Metal Catalysis: If using copper (CuI), you may be inadvertently activating the alkyne for attack. Remove copper if performing simple substitution.

Issue 2: "My reaction mixture turned into a black tar, and yield is <20%."

Diagnosis: Oligomerization/Polymerization. Causality: The product (or starting material) contains both a nucleophile (if you added an amine) and an electrophile (the propargyl bromide), or the alkyne itself is polymerizing.

  • Concentration Effect: High concentrations (>0.2 M) favor intermolecular polymerization.

  • Thermal Instability: Heating propargylic bromides promotes radical decomposition.

Corrective Action:

  • Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Temperature Control: Conduct the addition of the nucleophile at -20°C or 0°C . Allow to warm to Room Temperature (RT) only if necessary.

  • Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the reaction requires heating (though heating is discouraged).

Issue 3: "The methyl ester is disappearing or converting to the acid."

Diagnosis: Unwanted Hydrolysis. Causality: You are likely using an aqueous base (NaOH, KOH) or a nucleophilic base (LiOH) in a wet solvent. The ester is para-activated by the electron-withdrawing alkyne system, making it more susceptible to hydrolysis than a standard benzoate.

Corrective Action:

  • Switch Bases: Use non-nucleophilic, organic bases like DIPEA (Hünig's base) or inorganic anhydrous bases like

    
      or 
    
    
    
    .
  • Solvent Choice: Use anhydrous aprotic solvents (DMF, Acetonitrile, THF). Avoid alcohols (MeOH/EtOH) which can cause transesterification.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the parasitic side reactions.

ReactionPathways Start Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Alkyne Desired Product (Substituted Alkyne) Start->Alkyne SN2 Attack (alpha-C) Soft Nu, Low Temp Allene Side Product: Allene (via SN2') Start->Allene SN2' Attack (gamma-C) Hard Nu, Steric Bulk Polymer Side Product: Oligomers/Tar (via Polymerization) Start->Polymer High Conc (>0.2M) Heat (>40C) Acid Side Product: Benzoic Acid (via Ester Hydrolysis) Start->Acid Aqueous Base (NaOH/KOH) Nu Nucleophile (Nu-) Nu->Start

Caption: Mechanistic divergence in propargylic substitution. Green path indicates optimized conditions; red paths indicate common failure modes.

Optimized Experimental Protocols

Protocol A: High-Fidelity Nucleophilic Substitution (e.g., with Azide or Amine)

Objective: Maximize


 selectivity while preserving the ester.

Reagents:

  • Substrate: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) or Primary Amine (1.1 equiv)
    
  • Base: DIPEA (1.2 equiv) - Only if using amine salts.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step:

  • Preparation: Dry the reaction flask and purge with Argon.

  • Dissolution: Dissolve the nucleophile in anhydrous DMF at room temperature.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the substrate (dissolved in a minimal amount of DMF/Toluene) dropwise over 10-15 minutes. Slow addition prevents local high concentrations that favor polymerization.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc).

    • Note: Do not heat.[2] If the reaction is sluggish, allow it to warm to RT naturally.

  • Workup: Dilute with cold water and extract immediately with Ethyl Acetate or Diethyl Ether. Wash organic layer with brine.[3]

  • Purification: Flash chromatography on silica gel. Avoid distillation.

Protocol B: Storage & Handling

Objective: Prevent decomposition of the stock material.

ParameterRecommendationReason
Temperature -20°CRetards thermal decomposition and autopolymerization.
Atmosphere Argon/NitrogenPrevents oxidation and moisture ingress.
Stabilizer Toluene (10-20% v/v)Propargylic bromides are shock-sensitive; solution storage mitigates explosion risk.[4]
Container Amber GlassProtects from light-induced radical formation.

Data & Reference Tables

Table 1: Solvent & Base Selection Matrix
SolventSuitabilityNotes
DMF High Excellent for

; stabilizes transition states.
THF High Good solubility; easy to remove.
Acetone Medium Good for Finkelstein conditions; volatile.
Methanol Low Risk of transesterification (Methyl ester

Methyl ester exchange is invisible, but hydrolysis risk increases).
Water Forbidden Causes ester hydrolysis and insolubility of substrate.
Table 2: Nucleophile Hardness & Regioselectivity
NucleophileHardnessMajor ProductMechanism
Azide (

)
SoftAlkyne

Thiol (

)
SoftAlkyne

Amine (

)
IntermediateAlkyne (mostly)

Alkoxide (

)
HardAllene / Enyne

/ Elimination
Hydride (

)
HardAllene

References

  • Propargylic Substitution Selectivity

    • Title: versus Competition in Nucleophilic Substitution.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Title: Stabilization and use of propargyl bromide (Patent US6825390B1).
  • General Reactivity of Aryl Propargyl Systems

    • Title: Recent Advances in the Synthesis of Propargyl Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Sonogashira Coupling (Synthesis of Precursors)

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Optimal storage conditions for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate . It is designed to function as an autonomous, expert-level resource for researchers handling this specific intermediate.

Ticket ID: STG-PROP-BENZ-01 Status: Resolved Classification: Reactive Intermediates / Propargylic Electrophiles

Compound Profile & Critical Stability Analysis

Compound: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Functional Analysis: This molecule contains three distinct functional zones that dictate its storage requirements. You must treat it not merely as an ester, but as a reactive propargylic electrophile .

  • The Propargylic Bromide (

    
    ):  This is the "instability engine." Propargylic halides are prone to:
    
    • Nucleophilic Attack: Highly susceptible to hydrolysis by atmospheric moisture (

      
      ).
      
    • Finkelstein-like Scrambling: Sensitive to free halide ions.

    • Thermal Decomposition: Can polymerize or release HBr upon heating.

  • The Internal Alkyne (

    
    ):  Acts as a rigid spacer. While more stable than terminal alkynes, it conjugates the bromide to the aromatic system, potentially enhancing the leaving group ability of the bromide.
    
  • The Methyl Ester (

    
    ):  Generally stable, but susceptible to hydrolysis under acidic conditions (e.g., if the bromide degrades and generates HBr).
    

Optimal Storage Protocol (The "Gold Standard")

To maximize shelf-life and retain synthetic utility (e.g., for Sonogashira couplings or Azide substitutions), follow this strict protocol.

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of spontaneous polymerization and SN1 hydrolysis.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents radical oxidation) and moisture (prevents hydrolysis).
Container Amber Glass Vial Propargylic bonds are photosensitive; UV light can cleave the C-Br bond via homolysis.
Seal Teflon-lined Cap + Parafilm Prevents atmospheric exchange. Teflon resists corrosion from trace HBr.
State Solid / Crystalline Store as a solid. Do not store in solution (e.g., DCM/THF) for long periods, as this accelerates nucleophilic attack.
Visual Workflow: Storage Decision Tree

The following logic gate ensures you are storing the compound correctly based on your usage frequency.

StorageProtocol Start Compound Receipt/Synthesis UsageCheck Immediate Use (<24h)? Start->UsageCheck ShortTerm Store at 4°C (Dark, Sealed) UsageCheck->ShortTerm Yes LongTerm Purge with Argon/N2 UsageCheck->LongTerm No Open Open Vial ShortTerm->Open Freezer Store at -20°C (Amber Vial) LongTerm->Freezer Thaw Equilibrate to RT (Desiccator recommended) Freezer->Thaw Before Use Thaw->Open Prevents Condensation

Caption: Logic flow for handling reactive propargylic bromides to prevent moisture condensation and degradation.

Degradation Mechanism (Why it fails)

Understanding how the molecule dies allows you to prevent it. The primary failure mode is Autocatalytic Hydrolysis .

  • Trace moisture attacks the propargylic carbon.

  • Bromide is displaced, forming Propargylic Alcohol and HBr (Hydrobromic Acid).

  • The generated HBr is autocatalytic: it protonates the ester or facilitates further degradation/polymerization of the alkyne, turning the solid from white/pale yellow to brown/black tar .

Degradation Compound Target Molecule (Propargylic Bromide) Intermediate Transition State (SN2/SN1) Compound->Intermediate Polymer Brown/Black Tar (Polymerization) Compound->Polymer Thermal/Light Moisture H2O (Atmosphere) Moisture->Intermediate Product1 Propargylic Alcohol (Impurity) Intermediate->Product1 Product2 HBr (Acid) Intermediate->Product2 Product2->Polymer Acid Catalysis

Caption: The "Vicious Cycle" of propargylic bromide decomposition. HBr generation accelerates further degradation.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to a sticky brown solid. Is it salvageable?

Diagnosis: Significant decomposition has occurred (polymerization or HBr release). Solution:

  • If slightly yellow: It is likely usable. Verify with TLC (Run in 20% EtOAc/Hexanes; UV active).

  • If brown/sticky: You must purify it.

    • Protocol: Dissolve in a minimal amount of DCM. Pass through a short pad of silica gel (approx. 2-3 cm). The polar polymer/tar will stick to the baseline; the product will elute. Concentrate in vacuo without heating above 30°C.

Q2: I see a new peak in the NMR around 4.5 ppm (d, 2H). What is it?

Diagnosis: This is likely the Propargylic Alcohol resulting from hydrolysis.

  • Target Shift: The

    
     protons typically appear around 4.1–4.3 ppm .
    
  • Impurity Shift: The

    
     protons typically shift downfield to 4.4–4.6 ppm  (depending on solvent).
    Action:  If the alcohol impurity is >5%, repurify via column chromatography. The alcohol is significantly more polar and will separate easily.
    
Q3: Can I store this in a DMSO or DMF stock solution?

Verdict: NO. Reasoning:

  • Nucleophilicity: DMSO is a mild nucleophile and can react with alkyl halides (Swern-type chemistry side reactions) over time.

  • Hygroscopy: DMSO and DMF are hygroscopic. They will pull water from the air, accelerating the hydrolysis described in Section 3. Correct Practice: Make fresh solutions immediately before use.

Q4: The Safety Data Sheet (SDS) mentions it is a "Lachrymator." What does this mean for my workflow?

Context: Like benzyl bromide and propargyl bromide, this compound stimulates the TRPA1 ion channels in the eyes and lungs. Protocol:

  • Never weigh this on an open bench.

  • Always use a fume hood.[1][2]

  • Spill Cleanup: Do not wipe with dry paper towels (aerosolizes dust). Cover with acetone or dilute NaOH to quench the bromide, then wipe.

References & Authority

  • Propargylic Halide Reactivity:

    • Banert, K. "Rearrangements of Propargylic Derivatives." In Molecular Rearrangements in Organic Synthesis, Wiley-VCH, 2015. (General reactivity of propargylic electrophiles).

    • Sigma-Aldrich/Merck. "Propargyl Bromide Technical Information."[1][3] (Proxy for functional group handling).

  • Handling of Lachrymators:

    • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • Purification of Alkyl Halides:

    • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2013. (Standard protocols for removing HBr from bromides).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most common bottlenecks in synthetic workflows: the selective removal of bifunctional electrophiles.

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a highly reactive building block frequently used in cross-coupling, alkylation, and click chemistry. It features a highly electrophilic propargyl bromide moiety and a base-sensitive methyl ester . When used in excess to drive reactions to completion, removing the unreacted starting material is challenging because standard aqueous workups fail due to its lipophilicity, and harsh basic quenching risks hydrolyzing the methyl ester[1].

Below, you will find field-proven troubleshooting FAQs, step-by-step scavenging protocols, and a decision matrix to help you isolate your target compound with high purity.

Troubleshooting FAQs

Q1: Why can't I just use a standard NaOH or KOH wash to destroy the excess propargyl bromide? A1: While strong aqueous bases can hydrolyze simple alkyl halides, the methyl ester on your substrate is highly susceptible to saponification under these conditions. Furthermore, propargyl bromides can undergo base-catalyzed isomerization to allenes or terminal alkynes, creating a complex mixture of lipophilic byproducts that remain in the organic phase and complicate downstream chromatography[1].

Q2: My desired product has a similar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 value to the starting material. How can I avoid column chromatography? 
A2:  The most efficient approach is to exploit the electrophilicity of the propargyl bromide using a nucleophilic scavenger . By adding a polymer-bound amine (like PS-Trisamine) or a highly polar liquid amine (like Diethanolamine), you force a rapid 

reaction. The unreacted starting material is either tethered to a solid resin (removable by simple filtration) or converted into a highly polar water-soluble adduct (removable by a mild aqueous wash)[2].

Q3: Will the nucleophilic scavenger react with my desired product? A3: This depends entirely on your product's final structure. If your product no longer contains electrophilic sites (e.g., the propargyl bromide was fully converted to a stable ether, secondary amine, or triazole during your main reaction), nucleophilic scavengers are perfectly safe to use.

Scavenging Workflows & Decision Matrix

To determine the best method for your specific reaction mixture, follow the logical workflow outlined in the diagram below.

G Start Unreacted Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Q1 Is the desired product sensitive to aqueous workup? Start->Q1 Resin Method A: PS-Trisamine Resin (Solid-Phase Scavenging) Q1->Resin Yes Liquid Method B: Diethanolamine (Liquid-Phase Scavenging) Q1->Liquid No Filter Filter resin & concentrate Resin->Filter Wash Mild acidic aqueous wash (Extracts polar adduct) Liquid->Wash Pure Purified Product Filter->Pure Wash->Pure

Decision matrix for scavenging electrophilic propargyl bromides based on product stability.

Experimental Protocols

Protocol A: Solid-Phase Scavenging with PS-Trisamine Resin

Causality: PS-Trisamine (Polystyrene-linked Tris(2-aminoethyl)amine) contains primary amines that rapidly alkylate the propargyl bromide[3]. Because the amine is tethered to a macroscopic polystyrene bead, the resulting adduct is completely insoluble. This allows you to filter away the impurity without exposing your base-sensitive methyl ester to aqueous conditions.

Step-by-Step Methodology:

  • Preparation: Upon reaction completion, dilute the crude mixture in a swelling solvent (e.g., Dichloromethane, THF, or Toluene) to ensure the polystyrene pores open, exposing the reactive amine sites.

  • Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine resin relative to the estimated excess of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

  • Agitation: Stir gently or shake the mixture at room temperature for 2–4 hours. (Crucial: Do not use magnetic stir bars at high speeds, as they mechanically crush the resin beads, leading to clogged filters).

  • Self-Validation: Spot the mixture on TLC or run an LC-MS. The spot/peak corresponding to the starting material should completely disappear. If it remains, add 1.0 more equivalent of resin and stir for an additional hour.

  • Isolation: Filter the mixture through a fritted glass funnel. Wash the resin cake with 2–3 column volumes of DCM to elute any trapped product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

Protocol B: Liquid-Phase Scavenging with Diethanolamine

Causality: If scavenger resins are cost-prohibitive or unavailable, Diethanolamine (DEA) serves as an excellent liquid-phase alternative. DEA acts as a nucleophile, reacting with the propargyl bromide to form a tertiary amine adduct. The two hydroxyl groups and the basic nitrogen make this adduct highly polar, allowing it to be easily extracted into mildly acidic water while preserving the methyl ester[2].

Step-by-Step Methodology:

  • Quenching: To the crude organic reaction mixture, add 2.0 to 3.0 equivalents of Diethanolamine relative to the excess starting material.

  • Incubation: Stir at room temperature for 1–2 hours. The highly reactive propargylic position ensures rapid alkylation.

  • Self-Validation: Confirm the consumption of the starting material via TLC or LC-MS before proceeding to the workup.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a mild, slightly acidic aqueous solution (e.g., 5%

    
     or 0.5 M 
    
    
    
    ) to protonate the DEA-adduct, forcing it into the aqueous phase. (Caution: Avoid prolonged exposure to strong acids to prevent ester cleavage).
  • Phase Separation: Collect the organic layer. Wash once with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method Comparison Data

Use the following table to compare the quantitative and qualitative aspects of each scavenging method.

FeatureMethod A: PS-Trisamine ResinMethod B: Diethanolamine
Reagent Type Solid-supported primary amineLiquid secondary amine
Equivalents Required 3.0 – 4.0 eq (relative to excess)2.0 – 3.0 eq (relative to excess)
Reaction Time 2 – 4 hours1 – 2 hours
Removal Mechanism Filtration (Physical separation)Liquid-Liquid Extraction (Phase separation)
Aqueous Workup Not Required (Ideal for water-sensitive products)Required (Mild acidic wash)
Cost / Scalability Higher cost; excellent for library synthesis / small scaleLow cost; excellent for large-scale / process chemistry
Ester Compatibility Excellent (Neutral conditions)Good (Requires careful pH control during wash)

References

  • ResearchGate Contributors. (2016). How to quench propargyl bromide? ResearchGate.
  • Sopachem / Biotage. (n.d.). Solid-Supported Reagents and Scavengers. Sopachem.
  • Google Patents. (2011). Aromatic imine compounds for use as sulfide scavengers (US7985881B2). Google Patents.

Sources

Handling moisture sensitivity of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Division Ticket Topic: Moisture Sensitivity & Degradation Control for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Case ID: #CHM-113100-STAB Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis

Executive Summary: The "Silent Killer" Mechanism

Welcome to the technical support center. You are likely here because your Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 113100-86-0) has turned from a pristine white/off-white solid into a sticky, yellow-brown gum, or your yields in subsequent nucleophilic substitutions are inexplicably low.

The Root Cause: This compound suffers from Acid-Catalyzed Autocatalytic Hydrolysis . Unlike simple alkyl halides, this molecule contains two moisture-sensitive functionalities that "feed" each other:

  • The Propargyl Bromide: Primary propargyl halides are highly reactive electrophiles. Upon exposure to atmospheric moisture, they hydrolyze to form the corresponding alcohol and Hydrogen Bromide (HBr) .

  • The Benzoate Ester: The released HBr acts as a catalyst, attacking the methyl ester to form the carboxylic acid. This generates more water and acidic species, accelerating the degradation of the remaining bromide.

This is not just "degradation"; it is a chain reaction.

Part 1: The Degradation Pathway (Visualized)

To stop the degradation, you must understand the cycle. The diagram below illustrates how a single water molecule can trigger a cascade that destroys your sample.

G Water Atmospheric Moisture (H2O) Intermed Hydrolysis (Sn1/Sn2) Water->Intermed Initiates Compound Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Compound->Intermed EsterHydrolysis Acid-Catalyzed Ester Hydrolysis Compound->EsterHydrolysis HBr HBr Released (Strong Acid) Intermed->HBr Generates Acid Alcohol Propargyl Alcohol Derivative Intermed->Alcohol HBr->EsterHydrolysis Catalyzes EsterHydrolysis->Water Regenerates H2O (Cycle continues) AcidProduct Carboxylic Acid (Degradation) EsterHydrolysis->AcidProduct

Figure 1: The autocatalytic degradation cycle. Note how HBr generation accelerates ester cleavage, which can release water to feed the cycle.

Part 2: Storage & Handling Protocols

Do not treat this compound like a standard stable solid. Treat it with the same rigor as an acid chloride or an active ester.

Protocol A: Long-Term Storage (The "Stasis" Mode)
  • Temperature: Store at -20°C . Cold slows the kinetics of the initial hydrolysis step significantly.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why Amber? Propargyl bromides can be photosensitive (generating radicals), leading to polymerization.

    • Why Teflon? HBr vapors (if formed) will corrode standard metal caps or degrade rubber septa over time.

Protocol B: The "Dry Weighing" Technique
  • Issue: Opening a cold vial in humid air causes immediate condensation inside the vial.

  • Procedure:

    • Remove vial from freezer.

    • Desiccator Warm-up: Place the cold vial inside a desiccator containing active silica gel or

      
      . Allow it to reach room temperature inside the desiccator (approx. 30-60 mins).
      
    • Inert Weighing: If possible, weigh inside a glovebox. If not, use a "dump-and-purge" method: Open vial, quickly transfer solid, purge headspace with Argon, and reseal immediately.

Part 3: Troubleshooting & Rescue Operations

If you suspect your compound has degraded, use this guide to assess and rescue it.

Diagnostic Table
SymptomDiagnosisAction Required
White/Off-white Crystalline Solid Healthy. Purity likely >95%.Proceed with reaction.
Yellow/Orange Tint Early Degradation. Trace HBr/Br2 formation.Rescue: Wash with cold hexanes or pass through a short plug of basic alumina.
Sticky/Gummy Texture Advanced Hydrolysis. Significant alcohol formation.[1]Rescue: Recrystallization (EtOAc/Hexanes) or column chromatography.
Acrid Smell (Vinegar/Acid) Ester Failure. HBr has hydrolyzed the ester.Discard. The material is likely a mixture of acid and alcohol derivatives.
Rescue Protocol: The Basic Alumina Filtration

If the compound is yellow but solid, it contains acid impurities. Silica gel is acidic and may worsen the degradation during purification.

  • Prepare: A short pad (2-3 cm) of Basic Alumina (Activity III) in a sintered glass funnel.

  • Dissolve: Dissolve your compound in a minimal amount of dry DCM (Dichloromethane) or Toluene.

  • Filter: Pass the solution quickly through the alumina pad.

    • Mechanism:[2][3] The basic alumina neutralizes the HBr and traps the hydrolyzed carboxylic acid derivatives, letting the neutral ester/bromide pass through.

  • Concentrate: Evaporate solvent immediately at low temperature (<30°C).

Part 4: Experimental Workflow (Synthesis Context)

When using this reagent in nucleophilic substitution (e.g., attaching the alkyne linker to a nucleophile), water control is the critical variable for yield.

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase Solvent Solvent Drying (Mol. Sieves 4Å) Mix Combine Reagents (Under Ar/N2) Solvent->Mix <50 ppm H2O Reagent Reagent Prep (Warm in Desiccator) Reagent->Mix No condensation Monitor TLC Monitoring (Avoid Acidic Stains) Mix->Monitor

Figure 2: Best-practice workflow for minimizing moisture introduction.

Critical Reaction Note: If using bases (e.g.,


, 

) for the substitution, ensure they are anhydrous . Hydrated bases will release water upon heating, hydrolyzing the propargyl bromide before it can react with your nucleophile. Flame-dry your carbonate bases under vacuum before use.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I dry this compound under high vacuum? A: Yes, but be careful. Propargyl bromides are relatively volatile compared to their molecular weight. Do not leave it under high vacuum (<0.1 mbar) for extended periods (overnight) at room temperature, or you may sublime/evaporate the material.

Q: Why did my TLC spot streak? A: You likely used silica gel plates. The propargyl bromide is slightly unstable on acidic silica. Tip: Add 1% Triethylamine (TEA) to your eluent or use Neutral Alumina plates to get a crisp spot.

Q: Can I use DMF as a solvent? A: Only if it is "Anhydrous Grade" (water <50 ppm). Wet DMF is a notorious hydrolysis accelerator for alkyl halides due to its polarity and miscibility with water.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying solvents and purifying alkyl halides).

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. (Mechanisms of propargyl halide reactivity and rearrangement).
  • Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Reagents. (General Schlenk and storage techniques).

  • PubChem. (2024). Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Compound Summary. National Library of Medicine. (Physical properties and identifiers).

  • Banik, B. K. (Ed.).[1] (2016).[4][5] Heterocyclic Scaffolds I:

    
    -Lactams. Springer. (Discusses the use of basic alumina for purifying acid-sensitive intermediates).
    

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Structural Verification of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a highly versatile bifunctional building block utilized in advanced cross-coupling and click chemistry workflows. Featuring an electrophilic propargylic bromide, an internal alkyne, and a para-ester group, it provides multiple orthogonal sites for functionalization.

For researchers synthesizing this compound—typically via the Sonogashira coupling of methyl 4-iodobenzoate with propargyl alcohol, followed by bromination—the primary analytical challenge is confirming the complete conversion of the propargylic alcohol to the target bromide [1]. This guide objectively compares the 1H NMR performance of the target bromide against its synthetic precursor (the alcohol) and a halogenated alternative (the chloride), providing a self-validating framework for structural verification.

The Mechanistic Baseline: Why 1H NMR is the Gold Standard

While mass spectrometry (MS) and infrared (IR) spectroscopy are useful, they present distinct liabilities for propargylic halides. Under MS ionization, the labile propargylic C–Br bond often cleaves, yielding identical mass fragments for both the precursor and the product. Similarly, IR spectroscopy can be ambiguous if trace moisture masks the disappearance of the precursor's O–H stretch.

1H NMR spectroscopy circumvents these issues through predictable stereoelectronic causality. The chemical shift of the propargylic methylene protons (


) is directly governed by the electronegativity (Pauling scale) of the adjacent heteroatom:
  • Oxygen (3.44): Strongly withdraws electron density, heavily deshielding the protons.

  • Chlorine (3.16): Moderately deshielding.

  • Bromine (2.96): Weakly deshielding relative to oxygen and chlorine [2].

By tracking the upfield migration of this specific


 singlet, researchers can definitively prove successful halogenation without relying on secondary assays [3].

1H NMR Performance Comparison: Target vs. Alternatives

The following tables summarize the quantitative 1H NMR data, comparing the target bromide against the alcohol precursor and the chloride alternative.

Table 1: Diagnostic Shift Comparison (400 MHz, )

Notice the static nature of the ester and aromatic protons compared to the dynamic shift of the propargylic protons.

Compound VariantElectronegativity of X

(s, 3H)

(s, 2H)
Ar-H (d, 2H, ortho to ester)Ar-H (d, 2H, ortho to alkyne)
Alcohol Precursor (-OH)3.443.92 ppm4.52 ppm 8.00 ppm7.50 ppm
Chloride Alternative (-Cl)3.163.92 ppm4.35 ppm 8.00 ppm7.51 ppm
Target Bromide (-Br)2.963.92 ppm4.20 ppm 8.00 ppm7.52 ppm
Table 2: Solvent Effects on the Target Bromide

If overlapping impurities occur in


, switching to a highly polar, hydrogen-bonding solvent like DMSO-

can resolve the spectrum by uniformly shifting the peaks downfield.
Solvent

(s, 3H)

(s, 2H)
Ar-H (d, 2H)Ar-H (d, 2H)

3.92 ppm4.20 ppm8.00 ppm7.52 ppm
DMSO-

3.86 ppm4.45 ppm7.95 ppm7.60 ppm

Self-Validating Experimental Protocol

To ensure your NMR data acts as a self-validating system for reaction conversion, follow this precise acquisition and integration methodology. By anchoring the integration to the unreactive ester group, you eliminate human bias in determining reaction yield.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified product in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter (e.g., residual Pd/Cu catalyst) which can broaden the peaks.

Step 2: Acquisition Parameters

  • Acquire the spectrum at 400 MHz (or higher) at 298 K.

  • Critical: Set the relaxation delay (

    
    ) to at least 2.0 seconds . The 
    
    
    
    protons relax slower than the
    
    
    protons; a short delay will artificially suppress the ester integral, ruining the quantitative ratio.
  • Acquire 16 to 32 scans to ensure a high signal-to-noise ratio for detecting trace precursor impurities.

Step 3: The Self-Validating Integration Logic

  • Apply automatic baseline correction.

  • Select the

    
     singlet at 3.92 ppm  and set its integral to exactly 3.00 .
    
  • Integrate the region at 4.20 ppm (Target Bromide) and 4.52 ppm (Alcohol Precursor).

  • Validation Rule: If the peak at 4.20 ppm integrates to 2.00 and the baseline at 4.52 ppm integrates to 0.00 , the conversion is 100%. If a peak remains at 4.52 ppm, the ratio of the two integrals directly yields the molar ratio of unreacted starting material to product.

Visualizing the Workflow

The following diagram maps the two-step synthesis workflow to the specific NMR diagnostic logic used to verify the transformation.

NMR_Workflow Start Methyl 4-iodobenzoate + Propargyl Alcohol Sono Step 1: Sonogashira Coupling (Pd/Cu Catalysis) Start->Sono Inter Precursor Alternative: Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate Sono->Inter Brom Step 2: Bromination (e.g., CBr4 / PPh3) Inter->Brom NMR1 Diagnostic Precursor Peak: -CH2-OH @ ~4.52 ppm (s, 2H) Inter->NMR1 Target Target Product: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Brom->Target NMR2 Diagnostic Target Peak: -CH2-Br @ ~4.20 ppm (s, 2H) Target->NMR2

Caption: Synthesis workflow mapping the conversion of the alcohol precursor to the target bromide via their diagnostic 1H NMR shifts.

References

  • Wünsch, M., Schröder, D., Fröhr, T., et al. (2017). "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry, 13, 2428–2441.[1]
  • Kolychev, E. L., et al. (2025). "Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
  • Levin, M. D., et al. (2015). "Pericyclic Cascade Reactions of C-Bicyclo[1.1.0]butylbenzylamines.

Comparative Guide: FTIR Characterization of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a critical bifunctional intermediate often employed in the synthesis of heterocyclic scaffolds and "click" chemistry precursors.[1] Its structure combines a methyl ester , a para-substituted benzene ring , an internal alkyne , and a propargyl bromide moiety.

Accurate characterization of this molecule requires distinguishing it from its synthetic precursors (e.g., methyl 4-iodobenzoate) and its hydrolysis byproducts (e.g., the corresponding alcohol). This guide provides a definitive FTIR spectral breakdown, comparing it against key alternatives to ensure precise identification in drug development workflows.

Spectroscopic Profile & Assignments

The FTIR spectrum of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is defined by four distinct zones. Unlike NMR, which quantifies proton environments, FTIR here serves as a binary "presence/absence" checkpoint for the bromide and alkyne functionalities.

Table 1: Characteristic FTIR Peaks[1][2][3]
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Ester (Benzoate) 1715 – 1730Strong C=O[1][2] StretchConjugation with the aromatic ring lowers frequency slightly compared to aliphatic esters (usually ~1740).
Aromatic Ring 1600, 1500MediumC=C Skeletal StretchCharacteristic doublet for benzene derivatives.[1]
Internal Alkyne 2200 – 2250Weak/MediumC≡C StretchCritical Identifier. Often weak due to symmetry, but conjugation with the phenyl ring enhances intensity.
Ester (C-O) 1270 – 1290StrongC-O-C Asym.[1] StretchThe "Benzoate Fingerprint."
Para-Substitution 830 – 860StrongC-H Out-of-Plane BendDiagnostic for 1,4-disubstitution on the benzene ring.[1]
Alkyl Halide 600 – 700MediumC-Br StretchOften obscured in the fingerprint region; use as secondary confirmation.[1]
Methylene 2950 – 2980WeakC-H Stretch (sp³)Corresponds to the -CH₂- group adjacent to the bromide.[1]

Comparative Analysis: Distinguishing Alternatives

In a synthetic context, this molecule is rarely isolated in a vacuum. It must be distinguished from its precursors and potential side-products.[1]

Scenario A: Vs. The Terminal Alkyne Precursor
  • Alternative: Methyl 4-ethynylbenzoate[1]

  • Differentiation:

    • Terminal Alkyne: Exhibits a sharp, strong ≡C-H stretch at ~3300 cm⁻¹ .[3][4]

    • Target Molecule: The 3300 cm⁻¹ peak is ABSENT . The internal alkyne peak (~2230 cm⁻¹) remains but shifts slightly due to the propargyl substitution.

Scenario B: Vs. The Alcohol Derivative (Hydrolysis)
  • Alternative: Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate[1][5]

  • Differentiation:

    • Alcohol: Shows a broad, intense O-H stretch at 3200–3500 cm⁻¹ .

    • Target Molecule: The O-H region is flat . The appearance of C-Br bands in the fingerprint region (600-700 cm⁻¹) confirms the substitution, though the loss of OH is the primary indicator.

Scenario C: Vs. Methyl 4-iodobenzoate (Starting Material)[1]
  • Alternative: Methyl 4-iodobenzoate[1]

  • Differentiation:

    • Starting Material: Lacks the Alkyne C≡C peak (2200-2250 cm⁻¹).[1]

    • Target Molecule: Appearance of the C≡C stretch is the positive confirmation of coupling.

Visualizing the Characterization Workflow

The following diagram illustrates the logical decision tree for validating the product during synthesis.

FTIR_Logic_Tree Sample Unknown Sample (Suspected Product) Check_OH Check 3200-3500 cm⁻¹ (Broad Peak?) Sample->Check_OH Check_CH Check ~3300 cm⁻¹ (Sharp Peak?) Check_OH->Check_CH No Result_Alc Contaminant: Alcohol Derivative (Hydrolysis) Check_OH->Result_Alc Yes (OH Present) Check_Alkyne Check 2200-2250 cm⁻¹ (Weak/Med Peak?) Check_CH->Check_Alkyne No Result_Term Contaminant: Terminal Alkyne (Incomplete Rxn) Check_CH->Result_Term Yes (≡C-H Present) Result_SM Contaminant: Starting Material (No Coupling) Check_Alkyne->Result_SM No (Alkyne Absent) Result_Target CONFIRMED: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Check_Alkyne->Result_Target Yes (C≡C Present)

Figure 1: FTIR Decision Tree for validating the synthesis of the target propargyl bromide derivative.

Experimental Protocol

To ensure reproducibility and high-quality spectra, follow this standardized protocol.

Method: KBr Pellet (Preferred for Solids)

This method is superior for resolving the weak internal alkyne peak compared to ATR, which can sometimes attenuate weak signals due to penetration depth issues.

  • Preparation: Dry analytical grade Potassium Bromide (KBr) at 110°C for 2 hours to remove moisture (which interferes with the OH region).

  • Ratio: Mix 1-2 mg of the target compound with 100 mg of KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind if the sample is unstable, though this benzoate is generally stable.

  • Pressing: Compress under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio for the weak alkyne band.

    • Background: Air background collected immediately prior.

Method: ATR (Attenuated Total Reflectance)[1]
  • Use Case: Rapid screening of reaction intermediates (oils/semi-solids).

  • Crystal: Diamond or ZnSe.

  • Note: Ensure good contact pressure. The C=O peak at ~1720 cm⁻¹ will be very strong; ensure it does not bottom out (absorbance > 1.5).

Synthesis & Spectral Evolution[1]

Understanding the chemical pathway helps anticipate spectral impurities. The diagram below maps the transformation from precursors to the product and the associated spectral shifts.

Synthesis_Pathway SM1 Methyl 4-iodobenzoate (Ar-I) Inter Intermediate: Alcohol Derivative (Ar-C≡C-CH₂OH) SM1->Inter Sonogashira Coupling (+C≡C band, +OH band) SM2 Propargyl Alcohol (HC≡C-CH₂OH) SM2->Inter Prod TARGET: Propargyl Bromide (Ar-C≡C-CH₂Br) Inter->Prod Appel Rxn / PBr3 (Loss of OH band) (Gain of C-Br fingerprint)

Figure 2: Spectral evolution during the synthesis pathway.[1] Monitoring the disappearance of the OH band is the key quality control step in the final bromination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of Methyl 4-bromobenzoate. National Institute of Standards and Technology. Available at: [Link] (Validated spectral data for the benzoate fragment).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate , a critical intermediate in "click" chemistry and Sonogashira cross-coupling reactions.

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (C₁₁H₉BrO₂) is a bifunctional scaffold featuring a methyl ester and a propargyl bromide moiety. Its analysis is complicated by the competing fragmentation pathways of the labile carbon-bromine bond and the stable aromatic ester.

This guide contrasts the two primary "alternatives" for analysis: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for intact molecular weight confirmation. We provide a validated fragmentation map to resolve the isotopic doublet signatures characteristic of this brominated compound.

Critical Comparison: Ionization Alternatives

In the context of characterizing this specific intermediate, the "alternative" is not a different chemical, but the choice of ionization energy and mechanism. The correct choice dictates whether you observe the intact molecule or a diagnostic fingerprint.

Table 1: Comparative Performance (EI vs. ESI)
FeatureAlternative A: Electron Ionization (EI) Alternative B: Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)[M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺
Isotopic Pattern Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) in fragmentsDistinct 1:1 doublet in Molecular Ion
Sensitivity Moderate (Nanogram range)High (Picogram range)
Key Limitation Molecular Ion (M⁺[1][2]•) may be weak due to labile Br.Minimal structural information without MS/MS.
Best Use Case Structural Elucidation & Impurity ID High-Throughput Purity Confirmation

Expert Insight: For this specific compound, EI is superior for structural validation because the propargyl bromide group is thermally unstable and prone to dissociative electron capture. ESI often yields sodium adducts [M+Na]⁺ that are difficult to fragment further without high collision energies.

Deep Dive: Fragmentation Pattern & Mechanism

The mass spectrum of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is dominated by two mechanistic drivers: the Bromine Isotope Effect and the Stability of the Benzoyl Cation .

The Isotopic Signature

Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Molecular Ion (M⁺[3]•): Appears as a doublet at m/z 252 and m/z 254 with nearly equal intensity (1:1 ratio).

  • Diagnostic Value: Any fragment retaining the bromine atom must preserve this 1:1 doublet pattern. Loss of the doublet indicates the cleavage of the C-Br bond.

Primary Fragmentation Pathways (EI Mode)

Upon 70 eV electron impact, the radical cation [M]⁺• undergoes three competitive cleavages:

  • Pathway A: Methoxy Cleavage (α-cleavage)

    • Mechanism: Cleavage of the ester bond adjacent to the carbonyl.

    • Loss: Methoxy radical ([4]•OCH₃, 31 Da).

    • Result: A benzoyl-type cation retaining the propargyl bromide tail.

    • m/z: 221 / 223 (Doublet).

  • Pathway B: Halogen Loss (Propargyl Formation)

    • Mechanism: Homolytic cleavage of the weak C-Br bond.

    • Loss: Bromine radical (•Br, 79/81 Da).

    • Result: A resonance-stabilized propargyl cation conjugated to the aromatic ring.

    • m/z: 173 (Singlet, no isotope pattern).

  • Pathway C: Secondary Decarbonylation

    • Mechanism: The ion from Pathway A (m/z 221/223) loses Carbon Monoxide (CO, 28 Da).

    • Result: A phenyl cation derivative.

    • m/z: 193 / 195 (Doublet).

Visualization of Signaling Pathways

The following diagram illustrates the causal fragmentation tree, distinguishing between bromine-retaining (doublet) and bromine-free (singlet) ions.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 252 / 254 (1:1 Doublet) Frag_A [M - OCH3]+ m/z 221 / 223 (Benzoyl Cation) M_Ion->Frag_A - •OCH3 (31 Da) Frag_B [M - Br]+ m/z 173 (Propargyl Cation) M_Ion->Frag_B - •Br (79/81 Da) (Major Pathway) Frag_C [M - OCH3 - CO]+ m/z 193 / 195 (Phenyl Cation) Frag_A->Frag_C - CO (28 Da) Frag_D [M - Br - OCH3]+ m/z 142 (Aromatic Core) Frag_A->Frag_D - •Br (79/81 Da) Frag_B->Frag_D - •OCH3 (31 Da)

Caption: Figure 1. EI-MS fragmentation tree for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate showing the transition from isotopic doublets (Blue/Red/Yellow) to singlets (Green/Grey).

Experimental Protocol: Validated GC-MS Method

To reproduce the fragmentation pattern described above, use the following protocol. This method is optimized to prevent thermal degradation of the propargyl bromide prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol to prevent transesterification.

  • Concentration: Dilute to 10 µg/mL (10 ppm) for splitless injection or 100 µg/mL for split injection (10:1).

Instrument Parameters (Agilent/Thermo GC-MS equivalent)
ParameterSettingRationale
Inlet Temperature 200°CCritical: Keep <220°C to minimize thermal elimination of HBr.
Column DB-5ms or HP-5ms (30m x 0.25mm)Low-bleed phase essential for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode ensures reproducible retention times.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Fast ramp minimizes residence time on the column.
Ion Source Temp 230°CStandard EI source temperature.
Transfer Line 250°CPrevents condensation of the high-boiling ester.
Scan Range m/z 40 – 350Covers the molecular ion and all diagnostic fragments.
Data Validation Steps (Self-Check)
  • Check the Doublet: Zoom into m/z 250–260. If you see a single peak at 252 without the 254 partner, your compound has debrominated (likely thermal degradation in the inlet).

  • Base Peak Verification: The base peak should be either m/z 173 (loss of Br) or m/z 221/223 (loss of OCH3), depending on the specific tuning of your MS. If m/z 105 (Benzoyl cation) is the only major peak, the propargyl chain may have cleaved entirely.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-(3-bromopropyl)benzoate Product Specification and Safety Data. Retrieved from

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra: Alkyl Halides and Esters. Retrieved from

  • National Institutes of Health (NIH). (2010). Electron ionization and electrospray ionization mass spectrometric study of halogenated benzyl derivatives. PubMed Central. Retrieved from

Sources

HPLC Method for Purity Analysis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (CAS: 113100-86-0).

The Challenge: This molecule contains three distinct reactive functionalities: a benzoate ester (susceptible to hydrolysis), an internal alkyne (rigid linker), and a terminal propargyl bromide (highly reactive alkylating agent).[1] Standard "generic" HPLC methods often fail due to:

  • Solvolysis: The propargyl bromide moiety reacts rapidly with nucleophilic solvents (like methanol) during sample preparation.[1]

  • Co-elution: Structural analogs (e.g., the des-bromo precursor or the hydrolyzed alcohol) share similar hydrophobicity on standard C18 columns.[1]

The Solution: This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter provides superior selectivity for this specific pi-electron-rich system.[1]

Strategic Comparison: Selecting the Right Methodology

This section objectively compares two analytical approaches. The "Standard" method represents a typical starting point in many labs, while the "Optimized" method represents the recommended protocol for high-integrity data.[1]

Comparison Matrix
FeatureMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylPhenyl-Hexyl offers superior

selectivity for the alkyne-benzoate system.[1]
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Method B resolves critical impurities (e.g., des-bromo analogs) that co-elute in Method A.
Mobile Phase Modifier Phosphate Buffer (pH 7)0.1% Formic Acid (pH ~2.[1]7)Acidic pH (Method B) stabilizes the ester and suppresses silanol activity.[1]
Sample Diluent Methanol (MeOH)Acetonitrile (MeCN)MeCN is mandatory.[1] MeOH causes rapid solvolysis of the propargyl bromide.[1]
Detection UV 254 nmUV 254 nm + MS CompatibleMethod B is MS-friendly (volatile buffer).[1]
Deep Dive: The "Methanol Trap"

Critical Insight: Many researchers default to Methanol (MeOH) for dissolving benzoates.[1] However, for propargyl bromides, MeOH acts as a nucleophile.[1]

  • Reaction: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate + MeOH

    
     Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate + HBr.[1]
    
  • Result: Appearance of a "ghost" impurity peak that grows over time in the autosampler.

  • Protocol Rule: Always use Acetonitrile (MeCN) or Tetrahydrofuran (THF) as the diluent.[1]

Detailed Experimental Protocol (Method B)

This validated protocol is designed to separate the target analyte from its three most common impurities:

  • Impurity A: Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (Hydrolysis of bromide).

  • Impurity B: Methyl 4-iodobenzoate (Starting material from Sonogashira coupling).[1]

  • Impurity C: 4-(3-bromoprop-1-yn-1-yl)benzoic acid (Hydrolysis of ester).

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).[1]

    • Rationale: The benzoate chromophore absorbs strongly at 254 nm.[1]

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Time (min)% Solvent A% Solvent BPhase
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Gradient
18.001090Wash
18.109010Re-equilibration
23.009010End
Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of the substance into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL Acetonitrile (HPLC Grade) . Sonicate for 2 minutes. Do not use Methanol.

  • Dilution: Dilute to volume with Water (to match initial mobile phase strength, preventing peak distortion).[1] Final solvent ratio: 50:50 MeCN:Water.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from light).

Data Presentation & Expected Results

The following table summarizes the expected Relative Retention Times (RRT) and Resolution (Rs) based on the Phenyl-Hexyl method.

ComponentStructure NoteRRT (approx)Resolution (Rs)
Impurity C (Acid) Hydrolyzed ester (Polar)0.45> 5.0
Impurity A (Alcohol) Hydrolyzed bromide (Polar)0.60> 3.0
Target Analyte Propargyl Bromide 1.00 Reference
Impurity B (Iodo) Starting Material (Hydrophobic)1.15> 2.5

Note: On a standard C18 column, Impurity B and the Target Analyte often co-elute (Rs < 1.[1]5) due to similar hydrophobicity.[1] The Phenyl-Hexyl phase separates them based on the polarizability of the iodine atom versus the alkyne-bromide group.[1]

Visualizing the Analytical Logic

The following diagram illustrates the degradation pathways that this method monitors and the decision logic for troubleshooting.

G cluster_legend Pathway Legend Analyte Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Target) Imp_Acid Impurity C: Acid Form (Ester Hydrolysis) Analyte->Imp_Acid High pH / H2O Imp_Alc Impurity A: Alcohol Form (Bromide Hydrolysis) Analyte->Imp_Alc H2O / Heat Imp_OMe Impurity D: Methoxy Adduct (Artifact from MeOH Diluent) Analyte->Imp_OMe MeOH (Avoid!) HPLC HPLC Separation (Phenyl-Hexyl Column) Analyte->HPLC Imp_Acid->HPLC Imp_Alc->HPLC Imp_OMe->HPLC SamplePrep Sample Preparation (Diluent Selection) SamplePrep->Analyte Dissolve in MeCN SamplePrep->Imp_OMe If MeOH used Result Result HPLC->Result Resolved Peaks L1 Blue: Target Analyte L2 Red: Critical Impurity/Artifact L3 Yellow: Process Impurity

Caption: Degradation pathways and critical control points in the analysis of propargyl benzoate derivatives. Note the "Red" pathway indicating the artifact formation if Methanol is used.[1]

References

  • SIELC Technologies. (2018).[1] Separation of Propargyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Batool, T., et al. (2014).[1][4] A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. PLoS ONE, 9(12).[1] Retrieved from [Link]

  • Chromatography Today. (2014). Separation of Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Propargyl Bromide vs. Propargyl Chloride Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

In the field of organic synthesis, particularly for drug development and materials science, propargyl derivatives are invaluable building blocks. Their utility is centered on the reactive propargylic position, which is primed for nucleophilic substitution, allowing for the facile introduction of the alkyne moiety into a wide range of molecular scaffolds. A common strategic decision researchers face is the choice of leaving group, typically a halide. This guide provides an in-depth, objective comparison of the reactivity of two standard propargylic electrophiles: propargyl bromide benzoates and propargyl chloride benzoates, supported by fundamental chemical principles and outlining experimental methodologies for their empirical evaluation.

Executive Summary: The Halogen Effect

The fundamental difference in reactivity between propargyl bromide and propargyl chloride derivatives lies in the inherent properties of the halogen leaving groups. In nucleophilic substitution reactions, bromide is a superior leaving group to chloride. This is because the bromide ion is larger and more polarizable than the chloride ion, allowing it to better stabilize the negative charge it acquires upon departure.[1][2] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond.

This principle dictates that propargyl bromide benzoates will consistently exhibit higher reactivity than their chloride counterparts in typical nucleophilic substitution reactions. This translates to faster reaction rates, often allowing for milder reaction conditions and potentially leading to higher yields by minimizing side reactions.

Comparative Reactivity Data

While specific kinetic data for the benzoylated derivatives are dispersed throughout the literature, the relative reactivity trend is a well-established principle in organic chemistry. The data below is a qualitative and quantitative summary based on foundational studies of nucleophilic substitution on alkyl halides.

FeaturePropargyl Bromide BenzoatePropargyl Chloride BenzoateRationale & Citation
Relative SN2 Rate FasterSlowerBromide is a better leaving group than chloride. For a typical SN2 reaction with a cyanide nucleophile, ethyl bromide reacts approximately an order of magnitude faster than ethyl chloride.[3]
C-X Bond Strength Weaker (~285 kJ/mol for C-Br)Stronger (~340 kJ/mol for C-Cl)The weaker C-Br bond requires less energy to break, contributing to a lower activation energy for substitution.
Leaving Group Stability Higher (pKa of HBr ≈ -9)Lower (pKa of HCl ≈ -7)The conjugate base of a stronger acid is a more stable, and therefore better, leaving group.[2][4]
Typical Reaction Conditions Milder temperatures, shorter reaction times.May require higher temperatures or longer reaction times.The enhanced reactivity of the bromide often precludes the need for harsh conditions.

Mechanistic Considerations: The SN2 Pathway

For primary substrates like propargyl benzoates, the dominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This reaction occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and is highly sensitive to the ability of the leaving group to depart.

Caption: The concerted backside attack mechanism of an SN2 reaction on a propargyl substrate.

Because the C-Br bond is weaker and bromide is a more stable anion, the activation energy for the transition state is lower for propargyl bromide benzoate compared to propargyl chloride benzoate. This lower energy barrier directly results in a faster reaction rate.

Experimental Protocol: A Comparative Kinetic Study via the Finkelstein Reaction

To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction is a classic and straightforward method for this purpose, involving the substitution of a halide with iodide in an acetone solvent. The reaction's progress is easily monitored by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone, while sodium iodide is soluble.[4]

Caption: Experimental workflow for comparing halide reactivity using the Finkelstein reaction.

Detailed Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare 0.1 M solutions of both propargyl bromide benzoate and propargyl chloride benzoate in anhydrous acetone.

    • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. Ensure the NaI is fully dissolved.

  • Reaction Setup:

    • Label two clean, dry test tubes.

    • To Tube 1, add 2 mL of the 15% NaI in acetone solution.

    • To Tube 2, add 2 mL of the 15% NaI in acetone solution.

    • Place both tubes in a constant temperature water bath (e.g., 25°C or 50°C) to equilibrate.

  • Initiation and Observation:

    • Simultaneously, add 2 mL of the 0.1 M propargyl chloride benzoate solution to Tube 1 and 2 mL of the 0.1 M propargyl bromide benzoate solution to Tube 2.

    • Start a timer immediately after addition.

    • Mix the contents of each tube thoroughly.

    • Observe the tubes against a dark background for the formation of a precipitate (cloudiness).[5][6]

  • Data Collection:

    • Record the time at which a precipitate first becomes visible in each tube.

    • The reaction in the propargyl bromide tube is expected to show a precipitate significantly faster than the one containing propargyl chloride.

Conclusion and Practical Recommendations

The evidence from fundamental chemical principles is unequivocal: propargyl bromide benzoates are more reactive electrophiles than propargyl chloride benzoates in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the superior leaving group ability of bromide compared to chloride.

For the practicing researcher, this has clear implications:

  • For high-efficiency, rapid syntheses: Choose propargyl bromide benzoate. It will generally provide faster reaction times and allow for the use of milder conditions, which can be crucial for sensitive substrates.

  • When cost or stability is a primary concern: Propargyl chloride benzoate may be a suitable alternative. While less reactive, it is often less expensive and may have a longer shelf-life. The trade-off will be the potential need for more forcing reaction conditions (higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable results.

Ultimately, the choice of halide is a strategic one, balancing the need for reactivity with practical considerations of cost, stability, and the specific demands of the synthetic route.

References

  • Westaway, K. C., & Ali, S. F. (1979). Isotope-effect studies of the effect of the leaving group on the transition state structure of the SN2 reactions of ethyl-and benzylarenesulfonates with thiophenoxide ion. Canadian Journal of Chemistry, 57(11), 1354-1361. [Link]

  • Bickelhaupt, F. M., & sixteen others (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 6(3), 274–288. [Link][3]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link][2]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link][4]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. University of Colorado Boulder. [Link][5]

  • Scribd. (n.d.). Alkyl Halides Reactivity Lab Report. Scribd. [Link][6]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link][1]

Sources

Definitive Comparison Guide: Reference Standards for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a critical electrophilic intermediate used frequently in the synthesis of heterocycles, PROTAC linkers, and kinase inhibitors via nucleophilic substitution. However, its structural core—a propargylic bromide —presents a unique analytical paradox: it is highly reactive by design, making it inherently unstable and prone to hydrolysis and allenic rearrangement.

This guide objectively compares the available reference standard grades for this compound. Unlike stable APIs where Certified Reference Materials (CRMs) are abundant, reactive intermediates often lack "Gold Standard" commercial options. This guide establishes that internally qualified Primary Standards (via qNMR) are the superior alternative to commercial "Research Grade" samples for regulatory-compliant drug development, despite the higher initial resource investment.

Technical Profile & Stability Challenges

Before selecting a standard, one must understand the degradation pathways that compromise the material's integrity. A reference standard for this compound is not static; it is a decaying baseline.

  • Chemical Identity: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

  • Critical Reactivity: The C-Br bond is activated by the adjacent alkyne, making it susceptible to

    
     and 
    
    
    
    reactions.
  • Major Impurities:

    • Hydrolysis Product: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (Precursor/Degradant).

    • Allenic Isomer: Methyl 4-(1-bromo-1,2-propadienyl)benzoate (via propargylic rearrangement).

Visualization: Degradation & Synthesis Pathway

DegradationPathway Precursor Alcohol Precursor (Stable) Target Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate (Target Analyte) Precursor->Target Appel Rxn (CBr4/PPh3) Hydrolysis Hydrolysis Product (Alcohol Reversion) Target->Hydrolysis + H2O (Moisture) Allene Allenyl Isomer (Rearrangement) Target->Allene Thermal/Base (Rearrangement)

Figure 1: Synthesis and primary degradation pathways influencing reference standard purity.

Comparative Analysis of Reference Standard Alternatives

For a reactive intermediate, "buying a standard" is often insufficient. Below is a comparison of the three primary approaches to obtaining a reference standard for this specific compound.

Alternative A: Commercial Research Grade (The "Vendor" Standard)
  • Source: Chemical catalog suppliers (e.g., Enamine, Combi-Blocks).

  • Description: Supplied with a basic Certificate of Analysis (CoA) typically showing HPLC purity and 1H-NMR.

  • Pros: Immediate availability, low cost (

    
    500/g).
    
  • Cons: "Purity" is often defined by UV area % at a single wavelength, which may miss non-chromophoric impurities or residual solvents. Crucially, propargylic bromides degrade on the shelf; a 98% CoA from 6 months ago is likely invalid today.

Alternative B: In-House Qualified Primary Standard (The "Gold" Standard)
  • Source: Synthesized internally or purchased as Research Grade, then rigorously characterized.

  • Description: Purity is assigned using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute accuracy. Eliminates dependence on vendor storage conditions. Provides a true "Potency" value (mass balance) rather than just chromatographic purity.

  • Cons: Requires expert resources (NMR time, data analysis) and fresh preparation.

Alternative C: Surrogate Standard (The "Relative" Approach)
  • Source: Using the stable alcohol precursor (Methyl 4-(3-hydroxyprop-1-ynyl)benzoate) as a marker.

  • Description: Quantifying the bromide based on the response factor of the alcohol (assuming RRF ≈ 1.0 or calculating it).

  • Pros: The alcohol is stable and easy to handle.

  • Cons: High regulatory risk. Assumptions about Response Factors (RRF) can introduce 5–10% error, unacceptable for late-stage development.

Summary Comparison Matrix
FeatureResearch Grade (Vendor) In-House qNMR Primary Surrogate (Alcohol)
Accuracy Low to Medium (Variable)High (Absolute) Low (Estimated)
Traceability Vendor CoA (Often weak)NIST-Traceable Indirect
Stability Risk High (Unknown storage history)Low (Re-qualified at use)Low (Stable material)
Cost $

$ (Time/Labor)
$
Suitability Early Discovery / ScoutingGLP Tox / GMP Mfg Rough Process Checks

Recommended Protocol: Establishing the In-House Standard

To ensure data integrity (ALCOA+), follow this workflow to qualify a Primary Reference Standard for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate.

Phase 1: Structural Confirmation & Purity Assessment[1]
  • H-NMR (Qualitative): Confirm structure. Look for the characteristic doublet at

    
     ppm (propargylic 
    
    
    
    ) and check for the allenyl isomer (
    
    
    ppm range).
  • HPLC-UV/MS: Assess chromatographic purity.

    • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Acidic pH stabilizes the bromide).

    • Gradient: 50-95% B over 10 min.

    • Detection: UV at 254 nm (benzoate chromophore).

Phase 2: Potency Assignment via qNMR (The Critical Step)

Do not rely on "100% minus impurities". Use qNMR for direct mass potency.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-reactive).

  • Solvent:

    
     (ensure it is acid-free/neutralized to prevent degradation during acquisition).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]
Phase 3: Handling & Storage (Self-Validating System)[1]
  • Storage: -20°C under Argon.

  • System Suitability: Before every analytical run, inject the standard. If the "Alcohol" impurity peak exceeds 1.0%, the standard is compromised.

Visualization: Qualification Workflow

QualificationWorkflow Start Raw Material (Synthesized or Purchased) Step1 1. Structural ID (H-NMR, MS) Start->Step1 Decision Isomer Free? Step1->Decision Step2 2. Chromatographic Purity (HPLC-UV) Decision->Step2 Yes Reject Purify / Discard Decision->Reject No Step3 3. Potency Assignment (qNMR vs NIST IS) Step2->Step3 Final Qualified Reference Standard (Valid for 30 Days) Step3->Final Final->Step1 Re-test (Day 31)

Figure 2: Workflow for qualifying a primary reference standard using orthogonal methods.

Experimental Data Support: HPLC Method Parameters

Use this method to separate the target bromide from its hydrolysis degradant.

ParameterSpecificationRationale
Column Agilent Zorbax SB-C18,

mm, 3.5 µm
Sterically protected silane resists acid hydrolysis.
Temp 25°CLow temperature minimizes on-column degradation.
Flow Rate 1.0 mL/minStandard backpressure.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (<2.5) inhibits hydrolysis of the bromide.
Mobile Phase B AcetonitrileStrong eluent for lipophilic esters.
Gradient 40% B (0 min)

90% B (10 min)
Rapid elution of the bromide (RT ~7.5 min) after the alcohol (RT ~3.2 min).

Note on GC Analysis: Gas Chromatography (GC) is NOT recommended for this compound. The thermal energy required for vaporization often induces propargylic rearrangement to the allene or thermal decomposition, leading to false impurity profiles [1].

References

  • BenchChem. (2025).[1] A Comparative Analysis of HPLC and GC for Purity Assessment of Allylic/Propargylic Halides. BenchChem Technical Notes. Link

  • Dongguk University. (2017).[2][3] Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Graham B. Jackson. (2024).[4][5] Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. GBJPL. Link

  • Fluorochem.[6] (n.d.). Methyl 4-(3-Bromopropyl)benzoate Product Page (Structural Analog). Fluorochem. Link

  • Sigma-Aldrich.[7] (n.d.). Methyl 4-(bromomethyl)benzoate Product Specification. Merck KGaA. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In drug development and synthetic scale-up, Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate serves as a highly versatile electrophilic intermediate. However, its core pharmacophore—a propargylic bromide—demands rigorous logistical planning for safe handling and disposal. As a Senior Application Scientist, I emphasize that laboratory safety is not merely about regulatory compliance; it is about understanding the intrinsic reactivity of the molecules we deploy. The highly electrophilic nature of the propargylic position, combined with its potential for exothermic decomposition, requires a self-validating system of operational protocols. This guide provides actionable, step-by-step methodologies to ensure your laboratory remains safe, compliant, and efficient.

Mechanistic Hazard Analysis

To safely dispose of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate, one must first understand why it is hazardous. The molecule features an internal alkyne adjacent to a benzylic-like bromide. This creates a potent alkylating agent capable of undergoing rapid SN2 and SN2' reactions. While the internal nature of the alkyne mitigates the risk of forming highly explosive terminal acetylides (such as copper or silver acetylides), the compound remains sensitive to strong bases, oxidizers, and elevated temperatures. Improper disposal can lead to exothermic polymerization or the release of toxic hydrobromic acid gas.

Quantitative Safety Data Summary

Because specific toxicological data for complex, specialized derivatives is often limited, we extrapolate operational thresholds from the closely related parent compound, propargyl bromide 1.

Hazard ParameterProxy Value (Propargyl Bromide)Operational Implication & Causality
Acute Toxicity (Oral LD50) ~53 mg/kg (Rat)Highly Toxic: Mandates strict PPE (nitrile gloves, face shield) to prevent systemic absorption.
Flash Point ~10°C (in Toluene)Flammable: Requires spark-proof tools and grounded equipment during waste transfer.
Reactivity Profile Potent Alkylating AgentCorrosive: Causes severe burns; requires rapid quenching of active residues before disposal.
Chemical Incompatibilities Strong oxidizers, bases, heavy metalsReactive: Strict waste segregation is required to prevent exothermic cross-reactions in the waste drum.
Standard Disposal Protocols (Step-by-Step)

The following protocol outlines the safe collection, packaging, and disposal of waste streams containing Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate. All steps must be performed inside a certified chemical fume hood 2.

Methodology: Routine Waste Segregation and Packaging

  • Preparation & PPE: Don a flame-resistant lab coat, chemical-resistant nitrile gloves, and safety goggles. Ensure all transfer equipment is grounded to prevent static discharge 3.

    • Causality: Static sparks can ignite residual flammable solvents (like toluene or THF) commonly used with propargylic compounds.

  • Waste Segregation: Collect all reaction mixtures, contaminated solvents, and rinsates into a dedicated waste stream labeled strictly as "Halogenated Organic Waste - Toxic/Flammable."

    • Causality: Mixing halogenated waste with non-halogenated streams complicates professional incineration and can trigger dangerous reactions with incompatible reagents (e.g., azides or strong bases).

  • Container Selection: Transfer the waste into a high-density polyethylene (HDPE) or Teflon-lined container. Do not use metal drums.

    • Causality: Propargylic halides can undergo metal-catalyzed decomposition. HDPE provides a chemically inert barrier that prevents catalytic degradation.

  • Self-Validating Check: Before sealing the waste container, hover a gloved hand near the container wall to check for heat, and observe the liquid for any gas evolution (bubbling). A cool, silent container validates that no incompatible cross-reactions are occurring.

  • Sealing and Storage: Seal the container tightly. Store it in a dedicated, well-ventilated flammables cabinet away from heat sources until professional pickup 4.

  • Professional Handoff: Arrange for final disposal through a licensed, EPA/RCRA-compliant hazardous waste disposal facility. Never attempt to flush these compounds down the drain 2.

WasteWorkflow Gen Waste Generation (Reaction Mixtures, Rinsates) Seg Segregation: Halogenated Organic Waste Gen->Seg Collect Pack Packaging: HDPE / Non-Metal Containers Seg->Pack Transfer Incompat Check Incompatibilities (Avoid Strong Bases/Oxidizers) Pack->Incompat Verify Store Storage: Ventilated Flammables Cabinet Disp Final Disposal: Professional Incineration Store->Disp EPA/RCRA Pickup Incompat->Store Approved

Workflow for the segregation, packaging, and disposal of propargylic bromide derivatives.

Emergency Spill Response Protocol

In the event of a spill during waste transfer, immediate and calculated action is required to prevent inhalation exposure and secondary fires.

Methodology: Spill Containment and Decontamination

  • Isolate and Evacuate: Immediately cordon off the spill area. Due to the high vapor toxicity and lachrymatory properties of the propargyl bromide moiety, evacuate personnel not wearing appropriate respiratory protection.

  • Eliminate Ignition Sources: Turn off all nearby heat sources, hot plates, and electrical equipment. Use only non-sparking tools for the cleanup process 4.

  • Inert Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or specialized chemical spill pads 1.

    • Causality: Combustible absorbents (like sawdust or paper towels) can react exothermically with strong alkylating agents, potentially igniting the material.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking dustpan. Transfer the material into a wide-mouth HDPE hazardous waste container.

  • Decontamination & Self-Validating Check: Wipe the spill surface with a mild detergent solution, followed by water. Collect all contaminated wipes into the hazardous waste container.

    • Validation: After decontamination, wipe the area with a moistened pH paper. A neutral reading (pH 6-8) confirms that no acidic hydrobromic acid (a byproduct of decomposition) remains on the surface.

References

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a specialized intermediate combining a benzoate ester with a propargylic bromide moiety. While specific Safety Data Sheets (SDS) for this exact catalog number may be sparse, its structural functionality dictates its safety profile.

The Critical Hazard: This compound contains a propargylic bromide (C≡C-CH₂Br) group. By Structure-Activity Relationship (SAR) protocols, it must be treated as:

  • A Potent Lachrymator: Even as a solid, dust or trace vapors can cause severe eye irritation and respiratory distress.

  • A Strong Alkylating Agent: It reacts aggressively with nucleophiles (including DNA and proteins), posing potential mutagenic risks.

  • A Skin Corrosive/Sensitizer: Direct contact can cause chemical burns that may be delayed.

Core Directive: Do not handle this on an open bench. All operations must occur within a certified chemical fume hood.[1]

PPE Matrix: The Defense System

The following PPE configuration is non-negotiable. Standard "lab coat and nitrile gloves" are insufficient for organic bromides of this class due to rapid permeation.

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® (Laminate) Gloves Organic bromides and propargylic halides permeate standard nitrile rubber in <10 minutes. Laminate offers >4-hour breakthrough time.
Hand Protection (Dexterity) Disposable Nitrile (Outer Layer) Worn over the Silver Shield gloves to provide grip and protect the laminate from physical tears. Change immediately upon splash.[2]
Ocular Protection Chemical Splash Goggles Safety glasses are inadequate. Lachrymatory vapors/dust can bypass glasses. Goggles form a seal to prevent tear-gas effects.
Respiratory Engineering Control (Fume Hood) Primary defense.[3] If work must be done outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Defense Tyvek® Lab Coat (or Apron) Standard cotton coats absorb liquids. Tyvek provides a non-porous barrier against alkylating spills.
Operational Protocol: The "Closed-Loop" Method

This protocol uses a "Static-Free, Closed-Loop" approach to prevent the dispersion of lachrymatory dust.

Phase 1: Preparation & Weighing
  • The Anti-Static Rule: Propargylic solids can be shock-sensitive and static-prone. Use an anti-static gun or ionizer on the weighing boat before adding the solid.

  • The Balance Setup:

    • Place a secondary containment tray inside the fume hood.

    • Move the analytical balance inside the hood.

    • Do not weigh this chemical on an open bench balance.

    • Line the balance pan with a disposable weighing paper to catch stray particles.

Phase 2: Reaction Setup
  • Solvent Trap: Have your reaction solvent (e.g., THF, DCM) pre-measured.

  • Transfer: Gently transfer the solid from the weighing boat to the reaction flask.

  • Immediate Dissolution: Immediately add the solvent to the flask to dissolve the solid. Solutions are less hazardous than dust.

  • Rinse: Rinse the weighing boat with a small amount of solvent and add this rinse to the reaction flask.

  • Quarantine: Place the used weighing boat into a Ziploc bag inside the hood and seal it before removal to waste.

Phase 3: Decontamination
  • Solvent Choice: Use Ethanol or Isopropanol for surface cleaning. Avoid Acetone (it can accelerate skin permeation if you touch the surface later).

  • Neutralization (Spills): For minor spills, treat with a solution of 10% Sodium Thiosulfate (aqueous). The thiosulfate acts as a nucleophile to quench the alkylating bromide.

Logic Flow: Lachrymator Handling

The following diagram outlines the decision-making process for handling this compound safely.

G Start START: Handling Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate HazardCheck Hazard Assessment: Is the compound in Solid or Solution form? Start->HazardCheck SolidPath SOLID FORM (High Dust/Lachrymator Risk) HazardCheck->SolidPath Solid SolutionPath SOLUTION FORM (Permeation Risk) HazardCheck->SolutionPath Dissolved Engineering Engineering Control: Is Fume Hood Sash < 18 inches? SolidPath->Engineering SolutionPath->Engineering PPE_Solid PPE Requirement: Silver Shield Gloves + Goggles + Anti-Static Measures Engineering->PPE_Solid If Solid PPE_Sol PPE Requirement: Double Nitrile Gloves + Goggles Engineering->PPE_Sol If Solution Action_Weigh ACTION: Weighing Use Anti-Static Gun Dissolve immediately PPE_Solid->Action_Weigh Action_React ACTION: Reaction Keep flask closed Use syringe transfer PPE_Sol->Action_React Action_Weigh->Action_React Dissolve Waste WASTE: Quench with Thiosulfate Dispose as Halogenated Organic Action_React->Waste

Figure 1: Decision logic for handling propargylic bromides, prioritizing dust control for solids and permeation resistance for solutions.

Emergency Response & Disposal
In Case of Exposure[4][5]
  • Eye Contact: Flush immediately with water for 15 minutes .[6][7][8][9] Force eyelids open. The lachrymatory effect will cause involuntary closing; assistance may be required.

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.

    • Wash with copious soap and water.[8][10][11]

    • Check for delayed redness (alkylating burns can appear 12-24 hours later).

Waste Disposal[1][7][8][11][12][13][14][15]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong bases (potential for exothermic polymerization of the alkyne) or azides (potential for explosive azido-alkyne formation).

  • Labeling: Clearly mark the waste tag with "Lachrymator" and "Alkylating Agent" to warn waste handlers.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.